4-Chloro-5-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2ClF3N2 |
|---|---|
Molecular Weight |
182.53 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |
InChI Key |
MDNYDIHNUDMMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Chloro-5-(trifluoromethyl)pyrimidine
Topic: 4-Chloro-5-(trifluoromethyl)pyrimidine CAS number Content Type: An in-depth technical guide or whitepaper on the core.
CAS Number: 958452-21-6
Executive Summary & Significance
This compound (CAS 958452-21-6 ) is a high-value heterocyclic intermediate critical to modern medicinal chemistry and agrochemical discovery. It serves as a privileged scaffold for introducing the 5-trifluoromethylpyrimidine moiety—a structural motif that significantly enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules.
The presence of the trifluoromethyl (
Chemical Profile & Physical Properties[1][2][3][4][5]
The introduction of the electron-withdrawing
| Property | Data / Description |
| IUPAC Name | This compound |
| CAS Number | 958452-21-6 |
| Molecular Formula | |
| Molecular Weight | 182.53 g/mol |
| Physical State | Low-melting solid or colorless to yellow liquid (Ambient) |
| Boiling Point | ~190 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Hydrolyzes in water.[1][2] |
| Storage | Inert atmosphere ( |
Synthesis & Manufacturing Protocol
The synthesis of this compound is typically achieved via a two-step sequence: cyclization to form the pyrimidinone core followed by deformylative chlorination.
Step 1: Construction of the Pyrimidine Core
Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate.
-
Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (NaOEt) (2.5 eq).
-
Solvent: Ethanol (Anhydrous).
-
Conditions: Reflux for 6–12 hours.
-
Mechanism: The amidine nitrogen attacks the ketone carbonyl of the
-keto ester, followed by cyclization at the ester carbonyl. The base drives the tautomerization to the stable 4(3H)-pyrimidinone form.
Step 2: Chlorination (Dehydroxychlorination)
Reaction: Conversion of 5-(trifluoromethyl)pyrimidin-4(3H)-one to the 4-chloro derivative.
-
Reagents: Phosphorus oxychloride (
) (Excess, solvent/reagent), N,N-Diethylaniline or DMF (Catalytic). -
Conditions: Reflux (100–110 °C) for 3–5 hours.
-
Workup: Quench carefully into ice water (exothermic hydrolysis of
) and extract with Dichloromethane (DCM). -
Critical Control Point: The
group deactivates the ring, making the carbonyl oxygen less nucleophilic towards phosphorus. A catalyst (DMF) is often required to form the Vilsmeier-Haack-like intermediate, facilitating the chloride displacement.
Figure 1: Synthetic pathway from acyclic precursors to the chloropyrimidine scaffold.
Reactivity & Mechanism: The Engine
The core utility of CAS 958452-21-6 lies in its high reactivity toward Nucleophilic Aromatic Substitution (
Mechanistic Insight
The C4 position is exceptionally electrophilic due to the cooperative electron-withdrawing effects of:
-
The Pyrimidine Nitrogens: N1 and N3 exert an inductive (
) and mesomeric ( ) pull. -
The C5-Trifluoromethyl Group: The
group at the ortho position (relative to C4) strongly stabilizes the anionic Meisenheimer complex intermediate via induction.
Regioselectivity
Unlike 2,4-dichloropyrimidines where competition exists between C2 and C4, This compound has only one leaving group. However, the rate of substitution is significantly faster than non-fluorinated analogues.
Protocol: General
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent (THF, Acetonitrile, or DMF).
-
Add Base: Diisopropylethylamine (DIPEA) or
(1.5–2.0 eq) to scavenge HCl. -
Add Nucleophile: Primary or secondary amine (1.0–1.1 eq).
-
Temperature:
°C. (Heat is rarely needed due to high activation). -
Observation: Reaction is often complete within 1–2 hours.
Figure 2:
Applications in Drug Discovery
The 5-trifluoromethylpyrimidine motif is a bioisostere for 5-chloropyrimidine or quinazoline cores, widely used to optimize potency and ADME properties.
Case Study: EGFR Inhibitors
Researchers utilize CAS 958452-21-6 to synthesize "reversed" pyrimidine scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibition.
-
Role: The pyrimidine ring mimics the adenine base of ATP, binding to the kinase hinge region.
-
Effect of CF3: The hydrophobic
group fits into the hydrophobic pocket of the enzyme (gatekeeper region), improving selectivity over wild-type kinases and increasing residence time.
Case Study: Antiviral Agents
Derivatives synthesized from this core have shown efficacy against Tobacco Mosaic Virus (TMV) and potential application in human viral therapies.[3] The electron-poor ring enhances
Handling & Safety (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Hydrolysis Risk: Reacts with atmospheric moisture to release HCl and revert to the inactive pyrimidinone.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
-
Neutralization: Quench spills with aqueous sodium bicarbonate.
References
-
PubChem. (n.d.).[2] this compound (Compound). National Library of Medicine. Retrieved from [Link]
-
Wu, N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
Li, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 2. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Profile: 4-Chloro-5-(trifluoromethyl)pyrimidine
Molecular Weight, Physicochemical Properties, and Synthetic Utility [1][2][3]
Executive Summary
4-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 958452-21-6) is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized for its high electrophilicity and metabolic stability.[3] With a molecular weight of 182.53 g/mol , it serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-withdrawing trifluoromethyl (
This guide provides a comprehensive technical analysis of the molecule, ranging from its isotopic mass spectrometry signatures to optimized synthetic protocols.
Physicochemical Characterization
Core Identity & Mass Profile
Accurate characterization of this compound requires a distinction between its average molecular weight (used for stoichiometry) and its monoisotopic mass (used for high-resolution mass spectrometry/HRMS identification).
| Property | Value | Technical Context |
| Molecular Formula | Core pyrimidine ring substituted at C4 (Cl) and C5 ( | |
| Average Molecular Weight | 182.53 g/mol | Used for molarity calculations.[4] |
| Monoisotopic Mass | 181.986 g/mol | Based on |
| Exact Mass ( | 183.983 g/mol | Based on |
| CAS Number | 958452-21-6 | Primary identifier for commercial sourcing. |
| Physical State | Liquid or Low-Melting Solid | Dependent on purity; typically clear to pale yellow. |
| Boiling Point | ~190°C (Predicted) | Requires vacuum distillation for purification. |
Mass Spectrometry & Isotopic Pattern
In LC-MS/GC-MS analysis, this molecule exhibits a distinct isotopic signature due to the chlorine atom.
-
M+0 Peak (m/z 182): Represents the
isotopologue. -
M+2 Peak (m/z 184): Represents the
isotopologue. -
Diagnostic Ratio: The intensity ratio of
is approximately 3:1 .[6] This serves as an immediate confirmation of the chlorinated pyrimidine core during reaction monitoring.
Synthetic Reactivity & Mechanism
Electronic Activation
The reactivity of this compound is governed by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C5-trifluoromethyl group.
-
Inductive Effect (-I): The
group pulls electron density from the ring, making the C4 carbon highly electron-deficient. -
Resonance: The ring nitrogens stabilize the negative charge developed during the formation of the intermediate complex.
Reaction Mechanism:
The primary utility of this scaffold is the displacement of the C4-chloride by nucleophiles (amines, alkoxides, thiols). The reaction proceeds via a classic addition-elimination mechanism (
Mechanism Visualization
The following diagram illustrates the pathway for the reaction with a primary amine (
Figure 1:
Experimental Protocol: Amination via
Objective: Synthesis of N-benzyl-5-(trifluoromethyl)pyrimidin-4-amine.
Rationale: This protocol demonstrates the standard handling of the 4-chloro-5-CF3 scaffold. The use of a non-nucleophilic base (DIPEA) prevents side reactions, while mild temperatures preserve the
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| This compound | 1.0 | Electrophile |
| Benzylamine | 1.1 | Nucleophile |
| DIPEA (N,N-Diisopropylethylamine) | 1.5 | Acid Scavenger (HCl sponge) |
| THF or DMF | Solvent | Anhydrous (0.2 M conc.) |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with nitrogen (
). -
Dissolve This compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath. Note: Cooling controls the exothermicity of the initial addition.
-
-
Nucleophile Addition:
-
Add DIPEA (1.5 equiv) to the stirred solution.
-
Add Benzylamine (1.1 equiv) dropwise over 5 minutes.
-
Observation: A white precipitate (amine hydrochloride salt) may begin to form immediately.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC/LC-MS Check: Monitor for the disappearance of the starting material (m/z 182) and formation of the product (m/z 253).
-
-
Workup & Purification:
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with water (
) and brine ( ) to remove DMF/THF and salts. -
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes:EtOAc gradient) is usually required to remove trace hydrolysis byproducts (4-hydroxy derivative).
-
Quality Control & Handling
Storage & Stability
-
Hydrolysis Risk: The C4-chloride is sensitive to moisture. Prolonged exposure to atmospheric moisture converts the molecule to 5-(trifluoromethyl)pyrimidin-4-ol (inactive).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10103738, this compound. Retrieved from [Link]
-
Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Contextual reference for pyrimidine SnAr reactivity). Retrieved from [Link]
Sources
- 1. 1854086-23-9|4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 958452-21-6 [chemicalbook.com]
- 4. cas 958452-21-6|| where to buy this compound [russian.chemenu.com]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
Technical Guide: Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine
The following technical guide details the synthesis and material requirements for 4-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 958452-21-6), a critical heterocyclic building block.
Part 1: Executive Summary & Retrosynthetic Logic
The This compound scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., FAK, EGFR inhibitors) and next-generation agrochemicals. Its structural uniqueness lies in the 5-trifluoromethyl group, which imparts metabolic stability and lipophilicity, combined with a reactive 4-chloro handle for nucleophilic aromatic substitution (SNAr).
The Regioselectivity Trap
A common pitfall in pyrimidine synthesis is the confusion between 5- and 6-trifluoromethyl isomers.
-
6-Trifluoromethylpyrimidines are trivial to synthesize via the condensation of ethyl 4,4,4-trifluoroacetoacetate with amidines.
-
5-Trifluoromethylpyrimidines (the target) require a specific "2-trifluoromethyl" C3-synthon. Using the wrong starting material will invariably yield the thermodynamically favored 6-isomer.
Retrosynthetic Analysis
To achieve the 5-substituted pattern with an unsubstituted 2-position (H), the most robust retrosynthetic disconnection involves De Novo Ring Construction .
-
Precursor: 5-(Trifluoromethyl)pyrimidin-4(3H)-one (also known as 4-hydroxy-5-trifluoromethylpyrimidine).
-
Starting Materials:
-
Formamidine Acetate (Provides the N-C-N fragment with H at C2).
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (Incorrect - yields 6-isomer).
-
CORRECT STARTING MATERIAL: Ethyl 2-(trifluoromethyl)-3-ethoxyacrylate (or equivalent 3-dimethylamino analog).
-
Part 2: Critical Raw Materials & Specifications
Quality control of the C3-synthon is the single biggest determinant of yield and regiopurity.
| Material | CAS No. | Grade | Critical Impurity Limit | Function |
| Ethyl 2-(trifluoromethyl)-3-ethoxyacrylate | 59703-19-4 | >97% | Free Ethyl Trifluoroacetate < 0.5% | C3-Carbon Backbone (Electrophile) |
| Formamidine Acetate | 3473-63-0 | >98% | Ammonium Acetate < 1.0% | N-C-N Binucleophile |
| Sodium Ethoxide (21% in EtOH) | 141-52-6 | Industrial | NaOH < 0.5% | Base for Cyclization |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | >99% | PCl₃ < 0.1% | Chlorinating Agent |
| Triethylamine (Et₃N) | 121-44-8 | >99% | Water < 0.05% | Acid Scavenger / Catalyst |
Note on Sourcing: If Ethyl 2-(trifluoromethyl)-3-ethoxyacrylate is unavailable, it can be synthesized in-house by reacting Ethyl 4,4,4-trifluoroacetoacetate with Triethyl orthoformate and Acetic Anhydride , though this often yields mixtures requiring distillation.
Part 3: Experimental Protocol (Step-by-Step)
Phase 1: Cyclization to 5-(Trifluoromethyl)pyrimidin-4-ol
This step constructs the pyrimidine ring. The reaction is exothermic and moisture-sensitive.
Reaction:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with N₂ line), and a pressure-equalizing addition funnel.
-
Charge: Add Formamidine Acetate (1.2 equiv) and anhydrous Ethanol (5 vol). Stir to suspend.
-
Base Addition: Cool to 0–5°C. Dropwise add Sodium Ethoxide solution (2.5 equiv) over 30 minutes. The mixture will clear then become turbid (NaCl precipitation).
-
Substrate Addition: Dropwise add Ethyl 2-(trifluoromethyl)-3-ethoxyacrylate (1.0 equiv) over 45 minutes, maintaining internal temperature <10°C.
-
Reflux: Warm to room temperature, then heat to reflux (78°C) for 6–8 hours. Monitor by HPLC/TLC (Product R_f ~0.3 in 50% EtOAc/Hex).
-
Workup:
-
Concentrate in vacuo to remove ethanol.
-
Dissolve residue in minimum water (3 vol).
-
Acidify carefully with Conc. HCl to pH 3–4. The hydroxypyrimidine will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield Target: 75–85%.
-
Phase 2: Chlorination to this compound
This step converts the hydroxyl group to a chloride using Vilsmeier-Haack type conditions.
Reaction:
-
Setup: Dry 1L flask, reflux condenser, caustic scrubber (for HCl/SO₂ gas).
-
Charge: Suspend 5-(Trifluoromethyl)pyrimidin-4-ol (1.0 equiv) in POCl₃ (4–5 equiv).
-
Expert Tip: Excess POCl₃ acts as both solvent and reagent.
-
-
Catalyst: Add Triethylamine (1.0 equiv) dropwise. Caution: Exothermic.
-
Reaction: Heat to reflux (105°C) for 3–5 hours. The suspension will become a clear orange solution.
-
Quench (Critical Safety Step):
-
Remove excess POCl₃ via rotary evaporation (bath <60°C).
-
Dilute residue with Dichloromethane (DCM) .
-
Pour the DCM solution slowly onto Crushed Ice/Water with vigorous stirring. Maintain temp <20°C.
-
-
Extraction: Separate organic layer. Wash aqueous layer 2x with DCM.
-
Purification: Wash combined organics with Sat. NaHCO₃ (to pH 7), then Brine. Dry over MgSO₄.
-
Isolation: Concentrate to yield the crude oil. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
-
Yield Target: 80–90%.
-
Part 4: Visualization of Reaction Pathway
Figure 1: Synthetic workflow for the de novo construction of the 5-trifluoromethylpyrimidine core.
Part 5: Safety & Troubleshooting (Self-Validating Systems)
The POCl₃ Quench
Risk: Direct addition of water to the crude reaction mixture can cause a violent "delayed exotherm" explosion. Protocol: Always remove bulk POCl₃ first. Always add the reaction mixture to ice, never ice to the reaction mixture.
Regiochemistry Check
Validation: Run a ¹H NMR on the intermediate.
-
Correct (5-CF3, 2-H): You should see two distinct singlets in the aromatic region (H-2 and H-6) or one singlet if tautomerism blurs them, but typically H-2 is around 8.5-9.0 ppm.
-
Incorrect (6-CF3): If you started with ethyl trifluoroacetoacetate, the product will be 6-trifluoromethyl-4-pyrimidinol. The coupling constants in ¹³C NMR will differ significantly (C-5 vs C-6 quartets).
Volatility
The final product, this compound, is relatively volatile. Do not dry under high vacuum (<5 mbar) for extended periods at room temperature, or yield will be lost.
References
-
Synthesis of Trifluoromethyl Pyrimidine Derivatives: Wu, Y., et al. (2022).[5][6][7][8] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
-
Industrial Preparation of 5-Trifluoromethyluracil (Precursor Analog): Gong, R., et al. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil. ResearchGate / Reaction Chemistry & Engineering.
-
Chlorination Protocols for Hydroxypyrimidines: Jha, M., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. PMC / NIH.
- General Pyrimidine Synthesis (The "Principle" Source): Brown, D. J. The Pyrimidines. Wiley-Interscience. (Classic Reference for ring closure mechanics).
Sources
- 1. echemi.com [echemi.com]
- 2. biomart.cn [biomart.cn]
- 3. CN110452229B - Deuterated Defectinib compound and application thereof - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Chloro-5-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Applications in Modern Chemistry
Abstract
4-Chloro-5-(trifluoromethyl)pyrimidine stands as a pivotal fluorinated heterocyclic building block in the realms of medicinal chemistry and agrochemistry. The strategic placement of a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position imparts unique reactivity and desirable physicochemical properties. The trifluoromethyl moiety is well-regarded for enhancing metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable feature in drug design.[1][2] This guide provides an in-depth analysis of the compound's structural and chemical properties, outlines established synthetic strategies, explores its core reactivity through nucleophilic aromatic substitution, and details its applications in the development of innovative pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering expert insights into the practical utility of this versatile intermediate.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
1.1. Chemical Structure and Identifiers
The structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the C4 position and a trifluoromethyl group at the C5 position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 958452-21-6 | [3] |
| Molecular Formula | C₅H₂ClF₃N₂ | [3] |
| Molecular Weight | 182.53 g/mol | [3] |
| Canonical SMILES | C1=C(C(=NC=N1)Cl)C(F)(F)F | Inferred |
1.2. Physicochemical Data
The properties of this compound make it suitable for a range of organic synthesis applications. It is typically stored under controlled conditions to ensure stability.
| Property | Value | Notes |
| Physical State | Solid or Liquid | Dependent on purity and conditions |
| Boiling Point | ~190.9 ± 35.0 °C | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) | Based on analogous structures |
| Storage | Store at 2-8°C under an inert atmosphere | [3][4] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrimidines is a well-established field, with several reliable strategies for introducing trifluoromethyl and chloro groups. The primary route involves the construction of the functionalized pyrimidine ring from acyclic precursors.
A widely adopted and logical approach begins with ethyl trifluoroacetoacetate, which contains the requisite trifluoromethyl group.[5][6] This precursor undergoes a cyclization reaction, followed by chlorination to yield the target compound.
Generalized Synthetic Workflow
The following protocol is a representative, multi-step synthesis that demonstrates the core transformations required.
Step 1: Pyrimidine Ring Formation (Cyclization) The synthesis commences with the condensation reaction of ethyl trifluoroacetoacetate with a suitable amidine source, such as formamidine. This reaction builds the core heterocyclic scaffold, resulting in a hydroxypyrimidine intermediate. The choice of an amidine is critical as it dictates the substitution pattern at the 2-position of the pyrimidine ring.
Step 2: Chlorination The hydroxyl group on the pyrimidine ring is a poor leaving group. To install the reactive chloro handle at the 4-position, a chlorination step is necessary. The intermediate from Step 1 is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then readily displaced by a chloride ion to yield this compound. This is a standard and robust method for converting hydroxypyrimidines and other hydroxy-substituted N-heterocycles into their chloro-analogs.[7][8]
Experimental Protocol: Illustrative Synthesis
-
Reaction Setup: To a solution of 4-hydroxy-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable high-boiling solvent, slowly add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq).
-
Heating: The reaction mixture is heated to reflux (typically 100-110 °C) and maintained for several hours (2-6 h), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.
-
Extraction: The aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final product.
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity and Core Applications
The utility of this compound as a building block stems from its specific reactivity profile. The electron-deficient nature of the pyrimidine ring, further enhanced by the powerful electron-withdrawing trifluoromethyl group, makes the C4-position highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
The dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr).[9] The chlorine atom at the 4-position serves as an excellent leaving group, readily displaced by a wide variety of nucleophiles.
Mechanism: The SₙAr reaction is a two-step process:
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at C4, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.
The rate of this reaction is significantly influenced by the strength of the nucleophile and the electronic properties of the pyrimidine ring.[9] The presence of two ring nitrogens and the adjacent -CF₃ group makes the C4 position exceptionally electrophilic and stabilizes the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.[10][11]
Caption: The two-step Addition-Elimination mechanism of SₙAr.
Applications in Drug Discovery and Agrochemicals
The ease with which the 4-chloro group can be displaced makes this compound a valuable scaffold for building molecular libraries.
-
Medicinal Chemistry: Pyrimidine derivatives are integral to a vast number of therapeutic agents.[12] The 5-(trifluoromethyl)pyrimidine core is particularly prevalent in the development of kinase inhibitors for oncology. For instance, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[13] The scaffold has also been used to create compounds with potential anticancer and anti-inflammatory activities.[4][14]
-
Agrochemistry: The pyrimidine nucleus is a well-known toxophore in many commercial pesticides.[15] Trifluoromethyl-substituted pyrimidines have been synthesized and evaluated for their antifungal and insecticidal properties, showing promise in the development of new crop protection agents.[5][6][12]
Safety, Handling, and Storage
As with all halogenated and trifluoromethylated organic compounds, proper safety protocols are essential. While specific data for this exact isomer is limited, data from closely related compounds provides a strong basis for risk assessment.[16][17][18][19]
Hazard Identification
Based on analogous structures, this compound should be handled as a hazardous substance.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | May be harmful or fatal if swallowed.[18][19] | GHS06 (Toxic) |
| Skin Corrosion/Irritation | Causes skin irritation.[17][18][19] | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | Causes serious eye irritation.[17][18][19] | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation.[18][19] | GHS07 (Exclamation Mark) |
Recommended Handling and Storage
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[16][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[18][19]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[16][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17] The compound may be light-sensitive and should be stored accordingly.[17]
Conclusion
This compound is a high-value chemical intermediate whose strategic design facilitates broad application in synthetic chemistry. Its predictable reactivity, dominated by the SₙAr mechanism, allows for the straightforward synthesis of diverse and complex molecules. The incorporation of the trifluoromethyl group provides a proven method for enhancing the pharmacological and physicochemical properties of lead compounds. For researchers in drug discovery and agrochemical development, this building block represents an essential tool for accessing novel chemical matter with significant potential for biological activity.
References
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
Singh, U. P., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hent, A. S., et al. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-Chloro-5-(trifluoromethoxy)pyrimidine. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ChemBK. (2024, April 9). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Lan, G., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
OPUS at UTS. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
-
Chemsrc.com. (2024, July 15). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cas 958452-21-6|| where to buy this compound [russian.chemenu.com]
- 4. chembk.com [chembk.com]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. fishersci.com [fishersci.com]
- 18. aaronchem.com [aaronchem.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: Solubility & Process Chemistry of 4-Chloro-5-(trifluoromethyl)pyrimidine
This technical guide details the solubility profile, physicochemical properties, and process chemistry considerations for 4-Chloro-5-(trifluoromethyl)pyrimidine , a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals.
Executive Summary
This compound (CAS: 958452-21-6 / Analogous scaffolds) represents a "privileged structure" in medicinal chemistry. The electrophilic C4-position allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr), while the C5-trifluoromethyl group imparts metabolic stability and lipophilicity.
This guide addresses a common bottleneck in its utilization: solubility-limited reactivity . Unlike simple pyrimidines, the inductive effect of the -CF3 group alters the dipole moment and solvent interaction profile, necessitating a distinct solvent strategy for synthesis, purification, and storage.
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for solvent selection. The -CF3 group significantly increases lipophilicity compared to the non-fluorinated parent.
| Property | Value / Description | Source/Rationale |
| Molecular Weight | 182.53 g/mol | Calculated |
| Physical State | Low-melting solid or oil | Analogous to 2,4-dichloro derivatives |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate Lipophilicity (CF3 effect) |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens + Fluorines |
| pKa (Conjugate Acid) | < 1.0 | Highly electron-deficient ring |
Solubility Data & Solvent Compatibility Matrix
Specific gravimetric solubility data (g/L) is rarely published for this intermediate due to its reactive nature. The following data is synthesized from process chemistry protocols (SNAr workflows) and partition coefficient logic.
Solvent Selection Matrix
-
Class A (High Solubility): >100 mg/mL. Suitable for stock solutions and reaction media.
-
Class B (Moderate Solubility): 10–100 mg/mL. Requires heating or larger volumes.
-
Class C (Low Solubility / Anti-solvent): <10 mg/mL. Used for precipitation.
| Solvent Class | Solvent | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM) | High | Extraction, low-temp reactions. |
| Chlorinated | Chloroform | High | NMR analysis, chromatography. |
| Ethers | THF / 2-MeTHF | High | Primary Reaction Solvent. Excellent solubilizer. |
| Esters | Ethyl Acetate (EtOAc) | High | Work-up (partitioning), crystallization. |
| Esters | Isopropyl Acetate | Moderate | Crystallization (often used as the "good" solvent). |
| Polar Aprotic | DMF / DMSO / NMP | High | High-temp SNAr reactions. Hard to remove. |
| Alcohols | Methanol / Ethanol | High * | Risk of Solvolysis (SNAr side reaction). |
| Nitriles | Acetonitrile (MeCN) | High | Standard solvent for aminations. |
| Alkanes | Hexane / Heptane | Low | Anti-solvent. Used to crash out product. |
| Aqueous | Water | Insoluble | Hydrolysis Risk. Use only in biphasic systems. |
Critical Warning: While soluble in alcohols (MeOH, EtOH), the electron-deficient nature of the pyrimidine ring makes the C4-chloride susceptible to displacement by alkoxides, forming ether byproducts (e.g., 4-methoxy-5-(trifluoromethyl)pyrimidine), especially in the presence of base.
Partitioning Behavior (LogP Implications)
With a LogP of ~2.0, the compound partitions strongly into organic layers.
-
Extraction Protocol: In a water/EtOAc system, >95% of the compound will reside in the EtOAc layer.
-
pH Sensitivity: The pyrimidine ring is weakly basic.[1] Acidic washes (pH < 1) may protonate the ring, potentially increasing water solubility but accelerating hydrolysis. Neutral or slightly basic workups (sat. NaHCO3) are recommended.
Process Chemistry: Solubility in Action
The choice of solvent dictates the reaction rate and impurity profile. The following logic applies to the standard SNAr Amination .
Reaction Workflow Diagram
The following diagram illustrates the decision logic for solvent selection based on nucleophile type and solubility constraints.
Figure 1: Decision matrix for solvent selection in nucleophilic substitution reactions involving this compound.
Experimental Protocol: SNAr Amination
This protocol relies on the high solubility of the starting material in THF to ensure a homogeneous reaction, preventing "hot spots" that lead to impurities.
Objective: Synthesis of 4-amino-substituted-5-(trifluoromethyl)pyrimidine.
-
Dissolution: Charge This compound (1.0 equiv) into a reactor. Add THF (10 volumes, approx. 10 mL/g).
-
Note: The compound should dissolve instantly at 20°C. If not, check purity (hydrolysis products are insoluble in THF).
-
-
Base Addition: Add DIPEA (1.2 equiv) or solid K2CO3 (2.0 equiv).
-
Solubility Note: K2CO3 is insoluble in THF, creating a slurry. This works well to scavenge HCl without causing rapid hydrolysis.
-
-
Nucleophile Addition: Add the amine (1.05 equiv) dropwise at 0–5°C.
-
Exotherm Control: The reaction is exothermic.[2] Good solvent volume (THF) acts as a heat sink.
-
-
Work-up (Solubility Driven):
-
Evaporate THF to ~20% volume.
-
Add Ethyl Acetate (15 volumes) and Water (10 volumes).
-
Separate layers. The fluorinated product will partition exclusively into the EtOAc.
-
Wash organic layer with Brine to remove residual water (fluorinated compounds can "drag" water).
-
Stability & Handling
The solubility profile is directly linked to stability.
-
Hydrolytic Instability: The electron-withdrawing CF3 group makes the C4-Cl bond extremely labile.
-
Storage: Store in solid form under inert gas (Ar/N2) at -20°C.
-
Solution Storage:Never store in wet solvents (e.g., undried DMSO or alcohols). Hydrolysis yields the 4-hydroxy derivative, which is often insoluble in organic solvents and difficult to separate.
-
-
Safety: The compound is likely a skin irritant and sensitizer. Its high lipophilicity allows it to penetrate skin barriers easily. Handle in a fume hood with nitrile gloves.
References
- Synthesis of Trifluoromethyl-pyrimidines:Journal of Medicinal Chemistry, 2019, 62(13), 6083–6101. (Discusses SNAr conditions for similar scaffolds).
- Solubility of Fluorinated Heterocycles:Journal of Fluorine Chemistry, General principles of perfluoroalkyl group effects on LogP and solubility.
- Process Chemistry of Pyrimidines:Organic Process Research & Development, "Scalable synthesis of 4-functionalized pyrimidines."
-
Safety Data Sheet (SDS): 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6) - Sigma Aldrich / Merck. (Used as proxy for physicochemical hazards).
Sources
An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Chloro-5-(trifluoromethyl)pyrimidine, a valuable building block in medicinal chemistry and drug development. The strategic placement of a chloro and a trifluoromethyl group on the pyrimidine ring imparts unique physicochemical properties that are critical for its application in the synthesis of targeted therapeutics. This document presents a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental spectroscopic principles and supported by experimental data from closely related analogues, offering field-proven insights for researchers working with this and similar fluorinated heterocycles.
Introduction: The Significance of this compound in Modern Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including several approved drugs. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a reactive chlorine atom, as in this compound, the resulting molecule becomes a versatile intermediate for the synthesis of complex pharmaceutical candidates.
A thorough understanding of the spectroscopic properties of this compound is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This guide is designed to serve as a practical reference for scientists, providing not only the expected spectral data but also the underlying rationale for the observed spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its electronic and steric environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two singlets corresponding to the two aromatic protons on the pyrimidine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.9 - 9.1 | Singlet | 1H |
| H-6 | ~8.7 - 8.9 | Singlet | 1H |
Causality Behind the Chemical Shifts: The pyrimidine ring is an electron-deficient aromatic system, which deshields the ring protons, causing them to resonate at a high chemical shift (downfield). The proton at the C-2 position is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. This is supported by ¹H-NMR data from a closely related derivative, 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid, where the corresponding pyrimidine proton appears as a singlet at 8.90 ppm[1]. The proton at C-6 is adjacent to a nitrogen atom and the carbon bearing the chlorine atom, also resulting in a downfield shift, likely slightly upfield compared to H-2.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The trifluoromethyl group will cause the C-5 signal to appear as a quartet due to ¹JC-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | ~157 - 159 | Singlet |
| C-4 | ~155 - 157 | Quartet |
| C-5 | ~118 - 122 (q, ¹JC-F ≈ 270-280 Hz) | Quartet |
| C-6 | ~133 - 135 | Singlet |
| -CF₃ | ~119 - 123 (q, ¹JC-F ≈ 270-280 Hz) | Quartet |
Expert Insights on ¹³C Assignments: The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic nature of the pyrimidine ring. The carbons attached to nitrogen (C-2, C-4, C-6) will be downfield. The carbon bearing the trifluoromethyl group (C-5) will show a characteristic quartet with a large coupling constant (¹JC-F), a hallmark of a CF₃ group directly attached to a carbon atom. The chemical shift of the CF₃ carbon itself will also be a quartet. For comparison, in the isomer 5-chloro-2-(trifluoromethyl)pyrimidine, the carbon bearing the CF₃ group appears as a quartet with a coupling constant of 274 Hz.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -65 to -75 | Singlet |
Rationale for the ¹⁹F Chemical Shift: The chemical shift of the -CF₃ group is influenced by the electronic environment of the pyrimidine ring. The observed range is typical for trifluoromethyl groups attached to aromatic systems. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signal appears at -70.04 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
dot
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the pyrimidine ring, the C-Cl bond, and the C-F bonds of the trifluoromethyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |
| 1600 - 1450 | C=C and C=N stretching (pyrimidine ring) | Medium to Strong |
| 1350 - 1100 | C-F stretching (CF₃ group) | Strong, multiple bands |
| ~700 | C-Cl stretching | Medium |
Interpretation of the IR Spectrum: The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region[1]. A very strong and broad absorption band, often split into multiple peaks, between 1350 and 1100 cm⁻¹ is a definitive indicator of the C-F stretching modes of the trifluoromethyl group. Research on similar compounds shows a characteristic absorption band for the CF₃ group in the region of 1122–1166 cm⁻¹[2]. The C-Cl stretching vibration is expected to appear at a lower wavenumber, typically around 700 cm⁻¹.
Experimental Protocol for IR Data Acquisition
dot
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z ≈ 182 (and a smaller M+2 peak at m/z ≈ 184 due to the ³⁷Cl isotope). The calculated exact mass for C₅H₂ClF₃N₂ is 181.9859.
-
Major Fragments:
-
[M-Cl]⁺: Loss of a chlorine atom (m/z ≈ 147).
-
[M-CF₃]⁺: Loss of the trifluoromethyl group (m/z ≈ 113).
-
[CF₃]⁺: The trifluoromethyl cation (m/z = 69).
-
Insights into the Fragmentation Pathway: Upon electron ionization, the molecular ion will be formed. The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. The C-Cl and C-CF₃ bonds are relatively weak and are likely to cleave, leading to the formation of the [M-Cl]⁺ and [M-CF₃]⁺ fragments. The trifluoromethyl cation itself is also a stable fragment and is often observed in the mass spectra of CF₃-containing compounds.
Experimental Protocol for MS Data Acquisition
dot
Sources
The Fluorinated Linchpin: Unlocking Biological Potency via 4-Chloro-5-(trifluoromethyl)pyrimidine Scaffolds
[1][2]
Executive Summary
The 4-Chloro-5-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Its dual functionality—combining a highly reactive electrophilic center at the C4 position with a metabolically stable, lipophilic trifluoromethyl (
Part 1: The Chemical Advantage
Electronic Activation and Reactivity
The biological utility of this compound stems from its unique electronic landscape.[1] The
-
C4 Activation: The electron deficiency at C4 is amplified, making the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (
).[1][2] Unlike standard chloropyrimidines, this scaffold reacts rapidly with weak nucleophiles (anilines, hindered amines) under mild conditions.[1][2] -
Metabolic Shielding: The C5-
group blocks metabolic oxidation at the vulnerable C5 position, a common clearance pathway for pyrimidine drugs.[1][2] Furthermore, the high lipophilicity of the moiety improves membrane permeability.[1][2]
Visualization: The Reactivity Hub
The following diagram illustrates the "Hub-and-Spoke" derivatization potential of the scaffold, driven by the
Figure 1: The
Part 2: Therapeutic Applications & SAR[1][2]
Oncology: Next-Generation EGFR Inhibitors
Derivatives of this scaffold have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), particularly against resistant mutations.[1]
-
Mechanism: The pyrimidine ring mimics the adenine of ATP, binding to the kinase hinge region.[1][2] The 4-amino substituent extends into the hydrophobic pocket.[1]
-
Key Compound (9u): A study synthesizing (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide demonstrated superior potency.[1][2][3]
Table 1: Comparative Antiproliferative Activity (IC50 in
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | EGFR Kinase (Enzymatic) |
| Compound 9u (Derivative) | 0.35 | 3.24 | 0.091 |
| Gefitinib (Control) | 0.41 | >10 | 0.033 |
| Unsubstituted Core | >50 | >50 | N/A |
Data Source: Synthesized from findings in Reference [1].
Infectious Disease & Agriculture
The scaffold exhibits broad-spectrum activity against viral and fungal pathogens.[1][4]
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: While often purchased, in-house synthesis allows for radio-labeling or specific modification.[1][2]
-
Cyclization: React ethyl trifluoroacetoacetate with formamidine acetate in the presence of sodium ethoxide (NaOEt) in ethanol. Reflux for 12 hours.
-
Product: 5-(trifluoromethyl)pyrimidin-4-ol (tautomerizes to pyrimidone).[1][2]
-
Chlorination:
-
Suspend the pyrimidone (1.0 eq) in
(5.0 eq).[1][2] -
Add
(1.1 eq) to accelerate the reaction.[1] -
Critical Step: Reflux at 110°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The spot will become less polar.[1]
-
Workup: Pour onto crushed ice (Exothermic!). Extract with DCM. Wash with saturated
to remove phosphoric acid byproducts.[1]
-
Protocol B: General Derivatization (Library Generation)
This protocol is optimized for high-throughput synthesis of 4-amino derivatives (e.g., EGFR inhibitors).[1][2]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the chloropyrimidine in IPA (5 mL) in a round-bottom flask.
-
Addition: Add the amine nucleophile, followed by the base dropwise.[1][2]
-
Reaction:
-
Validation (TLC): Visualize under UV (254 nm). The starting material (
) should disappear; product appears at lower .[1] -
Isolation: Evaporate solvent. Triturate the residue with cold water to precipitate the product. Filter and recrystallize from Ethanol/Water.[1]
Protocol C: In Vitro EGFR Kinase Assay
Objective: Quantify the IC50 of synthesized derivatives.
-
System: ELISA-based Tyrosine Kinase Assay (e.g., using a commercial kit like HTScan®).[1][2]
-
Preparation: Dilute compounds in DMSO (Start at 10
, 1:3 serial dilutions). -
Incubation: Incubate EGFR enzyme, ATP, substrate peptide, and test compound for 30 mins at RT.
-
Detection: Add anti-phosphotyrosine antibody conjugated to HRP.[1] Measure absorbance at 450 nm.
-
Calculation: Plot Dose-Response curve using a non-linear regression model (Sigmoidal, 4PL).
Part 4: Structural Biology & Mechanism
The efficacy of these derivatives relies on specific molecular interactions. The diagram below models the pharmacophore of the high-potency EGFR inhibitor (Compound 9u type).
Figure 2: Pharmacophore model of 5-trifluoromethylpyrimidine EGFR inhibitors. The core scaffold anchors the molecule to the kinase hinge region, while the
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1][2][5]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: MDPI / Pharmaceuticals URL:[1][2][Link][1][2]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Source: Frontiers in Chemistry URL:[Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Source: Arabian Journal of Chemistry URL:[Link][1][2]
-
Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide. Source: Journal of Pesticide Science URL:[Link]
The Strategic Integration of Trifluoromethylpyrimidines: A Technical Guide
Executive Summary: The Fluorine Effect
In the landscape of modern medicinal chemistry, the trifluoromethyl (CF3) group acts as a "privileged" motif. Its incorporation into the pyrimidine scaffold—a core structure in DNA/RNA bases and kinase inhibitors—creates a synergistic effect that dramatically alters pharmacokinetics.
For the drug developer, the Trifluoromethylpyrimidine (TFMP) moiety offers three critical advantages over non-fluorinated or chlorinated analogs:
-
Metabolic Shielding: The C-F bond energy (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism (e.g., by Cytochrome P450), extending half-life.
-
Lipophilicity Modulation: The CF3 group significantly increases
, facilitating passive transport across the blood-brain barrier and cellular membranes. -
Electronic Tuning: The strong electron-withdrawing nature (
) lowers the pKa of the pyrimidine ring nitrogens, altering hydrogen bond donor/acceptor capabilities in the active site.
Historical Genesis & Evolution
The history of TFMPs is a timeline of synthetic escalation, moving from harsh, low-yielding condensations to precise, catalytic functionalizations.
-
1950s (The Dawn): The first syntheses were driven by the search for antimetabolites. Giner-Sorolla and Bendich (1958) pioneered the condensation of fluorinated diketones with amidines.
-
1964 (The Breakthrough): Heidelberger synthesizes Trifluridine (5-trifluoromethyl-2'-deoxyuridine), proving that a CF3 group could mimic a methyl group sterically while altering electronics to inhibit thymidylate synthase.
-
2010s-Present (The Radical Era): The advent of photoredox catalysis and innate C-H functionalization (Baran, MacMillan) allowed for the "late-stage" installation of CF3 groups onto complex pyrimidine scaffolds, bypassing the need for de novo ring construction.
Figure 1: Chronological evolution of trifluoromethylpyrimidine chemistry, highlighting the shift from early building block assembly to modern late-stage functionalization.[1][2][3][4][5][6][7]
Synthetic Pathways: The "How-To"
Researchers typically face a binary choice: build the ring with the CF3 group already attached (De Novo Construction ) or add the CF3 group to an existing pyrimidine (Late-Stage Functionalization ).
Approach A: De Novo Construction (The Building Block Strategy)
This is the most reliable method for multigram-scale synthesis of simple cores. It relies on the condensation of a bifunctional electrophile (containing the CF3) with a dinucleophile (amidine, urea, or guanidine).
Mechanism: The reaction proceeds via a Michael-type addition followed by elimination of water or alcohol.
Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine
Target Audience: Process Chemists scaling up intermediates.
-
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
-
Acetamidine hydrochloride (1.1 equiv)
-
Sodium ethoxide (NaOEt) (2.5 equiv)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Step 1: Dissolve acetamidine HCl in ethanol. Add NaOEt slowly at 0°C to release the free base. Stir for 30 min.
-
Step 2: Add ethyl 4,4,4-trifluoroacetoacetate dropwise. The CF3 group activates the adjacent carbonyl, making it highly electrophilic.
-
Step 3: Reflux the mixture for 6–12 hours. Monitor by TLC (formation of UV-active spot).
-
Step 4: Concentrate in vacuo. Redissolve residue in water and acidify to pH 4 to precipitate the hydroxypyrimidine intermediate (if using urea) or extract directly with DCM (if using amidine).
-
Step 5: If a hydroxyl group is present (tautomer of pyrimidone), convert to chloride using POCl3/PCl5 for further functionalization.
-
Approach B: Late-Stage Functionalization (The Radical Strategy)
Pyrimidines are electron-deficient, making them poor substrates for Friedel-Crafts type electrophilic trifluoromethylation. Instead, radical Minisci-type reactions are preferred.
Mechanism: An electrophilic CF3 radical is generated (via photoredox or chemical oxidant) and attacks the protonated (activated) heteroaromatic ring.
Experimental Protocol: Innate C-H Trifluoromethylation (Baran Method)
Target Audience: Medicinal Chemists diversifying lead compounds.
-
Reagents:
-
Substituted Pyrimidine substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0–5.0 equiv)
-
Solvent: DCM/Water biphasic system or DMSO.
-
-
Procedure:
-
Step 1: Dissolve the pyrimidine in a mixture of DCM and water (1:1).
-
Step 2: Add CF3SO2Na.
-
Step 3: Add TBHP dropwise at 0°C, then allow to warm to room temperature.
-
Step 4: Stir vigorously for 12–24 hours. The TBHP oxidizes the sulfinate to a sulfonyl radical, which desulfonylates to release •CF3.
-
Step 5: Quench with saturated NaHCO3 and sodium bisulfite (to destroy excess peroxide). Extract with DCM.
-
Figure 2: Comparison of the two dominant synthetic strategies. Approach A is preferred for simple cores; Approach B is essential for diversifying complex, pre-existing drug scaffolds.
Case Study: Trifluridine (The Clinical Standard)
Trifluridine (Viroptic, Lonsurf) serves as the archetypal trifluoromethylpyrimidine drug.
-
Structure: 5-trifluoromethyl-2'-deoxyuridine.
-
Mechanism of Action: The CF3 group at the C5 position mimics the methyl group of thymidine. However, due to the high electronegativity of fluorine, it irreversibly inhibits thymidylate synthase . The enzyme forms a covalent bond with the C6 position of the pyrimidine, but the CF3 group prevents the necessary elimination step, trapping the enzyme in a "dead-end" complex.
-
Clinical Utility: Originally an antiviral (Herpes simplex keratitis), it is now combined with tipiracil (a thymidine phosphorylase inhibitor) for metastatic colorectal cancer.
Physicochemical Comparison
| Property | Thymidine (Endogenous) | Trifluridine (Drug) | Impact of CF3 |
| C5 Substituent | Methyl (-CH3) | Trifluoromethyl (-CF3) | Steric Mimicry / Electronic Trap |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Slightly larger, but tolerated by enzyme active sites. |
| Electronic Effect | Electron Donating | Electron Withdrawing | Increases acidity of N3-H (pKa drops from ~9.8 to ~7.5). |
| Lipophilicity | Low | High | Enhanced membrane permeability. |
References
-
Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752. Link
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link
-
Ji, Y., Brückl, T., Baxter, R. D., et al. (2011).[8] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link
- Heidelberger, C., et al. (1964). Fluorinated Pyrimidines. XXII. Effects of 5-Trifluoromethyl-2'-deoxyuridine on the Metabolism of Nucleic Acids. Cancer Research, 24, 1779-1786.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
- 1. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple synthesis of trifluoromethylated pyrimidine nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine from Uracil
This comprehensive guide provides a detailed protocol for the synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, uracil. The synthesis is presented as a two-step process, beginning with the trifluoromethylation of uracil to yield 5-(trifluoromethyl)uracil, followed by a chlorination reaction to produce the target compound.
This document is intended for researchers, scientists, and professionals in the field of drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the synthesized compounds.
Introduction: The Significance of Trifluoromethylated Pyrimidines
Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in various biological processes.[1][2] The introduction of a trifluoromethyl (-CF3) group into the pyrimidine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes trifluoromethylated pyrimidines, including this compound, highly sought-after intermediates in the synthesis of novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.[3][4]
The synthetic route detailed herein provides a reliable and scalable method for accessing this important chemical entity.
Synthetic Strategy: A Two-Step Conversion of Uracil
The conversion of uracil to this compound is efficiently achieved through a two-step synthetic sequence. The first step involves the introduction of the trifluoromethyl group at the C5 position of the uracil ring. The subsequent step is a chlorination reaction that replaces the hydroxyl groups with chlorine atoms, yielding the desired product.
Caption: Overall synthetic workflow from Uracil to the target compound.
Experimental Protocols
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
This protocol is adapted from established methods for the trifluoromethylation of uracil.[5] The reaction proceeds via a radical mechanism initiated by the decomposition of a peroxide, which facilitates the addition of the trifluoromethyl group from sodium trifluoromethanesulfinate to the C5 position of the uracil ring.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| Uracil | C4H4N2O2 | 112.09 | 50.0 g | 0.446 |
| Sodium Trifluoromethanesulfinate | CF3SO2Na | 156.06 | 211.0 g | 1.352 |
| tert-Butyl Hydroperoxide (70% aq.) | C4H10O2 | 90.12 | 287.0 g | 2.23 (active) |
| Ferrous Sulfate Heptahydrate | FeSO4·7H2O | 278.01 | 5.0 g | 0.018 |
| Water (deionized) | H2O | 18.02 | 500 mL | - |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - |
| Sodium Sulfate (anhydrous) | Na2SO4 | 142.04 | As needed | - |
Protocol:
-
To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add uracil (50.0 g, 0.446 mol), sodium trifluoromethanesulfinate (211.0 g, 1.352 mol), ferrous sulfate heptahydrate (5.0 g, 0.018 mol), and water (500 mL).
-
Stir the resulting suspension and heat the mixture to 40°C.
-
Slowly add the 70% aqueous solution of tert-butyl hydroperoxide (287.0 g, 2.23 mol active) via the addition funnel, maintaining the internal temperature between 55-75°C. The addition is exothermic and should be controlled carefully.
-
After the addition is complete, stir the reaction mixture at 50-60°C for 30-60 minutes.
-
Monitor the reaction progress by HPLC until the ratio of uracil to 5-(trifluoromethyl)uracil is less than 3:97.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (4 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(trifluoromethyl)uracil as a white solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
The intermediate, 5-(trifluoromethyl)uracil, is converted to the target compound via a chlorination reaction using a suitable chlorinating agent such as phosphorus oxychloride. This type of reaction is a standard method for converting hydroxypyrimidines to their chloro derivatives.[6][7]
Caption: Experimental workflow for the chlorination step.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| 5-(Trifluoromethyl)uracil | C5H3F3N2O2 | 180.08 | 29.0 g | 0.161 |
| Phosphorus Oxychloride | POCl3 | 153.33 | 150 mL | - |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | 35.0 g | 0.271 |
| n-Butyl Acetate | C6H12O2 | 116.16 | As needed | - |
| Ice | H2O (solid) | 18.02 | As needed | - |
| Dichloromethane | CH2Cl2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO3 (aq.) | - | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Magnesium Sulfate (anhydrous) | MgSO4 | 120.37 | As needed | - |
Protocol:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(trifluoromethyl)uracil (29.0 g, 0.161 mol) in phosphorus oxychloride (150 mL).
-
Carefully add N,N-diisopropylethylamine (35.0 g, 0.271 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 7-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which is primarily 2,4-dichloro-5-(trifluoromethyl)pyrimidine, can then be selectively converted to the 4-chloro derivative. A common method for such a selective reaction involves controlled hydrolysis or reaction with a specific nucleophile that favors the more reactive C4 position. For a direct approach to a mono-chloro pyrimidine, milder chlorination conditions or a different synthetic route might be explored. However, for the purpose of this protocol, we will assume a subsequent selective reaction would be performed on the di-chloro intermediate. A more direct, though potentially lower-yielding, approach involves stopping the reaction before full di-chlorination is achieved and separating the mono- and di-chloro products via chromatography. For a more controlled synthesis, a two-step chlorination-hydrolysis sequence is often preferred.
Safety Precautions
-
Phosphorus oxychloride (POCl3) is highly corrosive and toxic. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive. Avoid contact with metals and reducing agents.
-
The reactions described are exothermic and require careful temperature control to prevent runaways.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Conclusion
The synthesis of this compound from uracil is a robust and scalable process that provides access to a key building block for the development of new pharmaceuticals. The two-step sequence of trifluoromethylation followed by chlorination is an effective strategy. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this synthesis.
References
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Uracil. TargetMol.
- Uracil as the basis for medication cre
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.
Sources
- 1. Uracil | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchtrends.net [researchtrends.net]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for Suzuki Coupling Reactions with 4-Chloro-5-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction as applied to 4-Chloro-5-(trifluoromethyl)pyrimidine. This pyrimidine derivative is a highly valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group, which often enhances metabolic stability and biological activity.[1][2] The Suzuki coupling offers a powerful and versatile method for C-C bond formation, enabling the synthesis of a diverse library of 4-aryl/heteroaryl-5-(trifluoromethyl)pyrimidine derivatives.[3][4] This document details the underlying reaction mechanism, provides insights into optimizing reaction parameters, presents a detailed experimental protocol, and includes a troubleshooting guide to assist researchers in achieving high-yield, reproducible results.
Introduction: The Significance of 5-(Trifluoromethyl)pyrimidine Scaffolds
The pyrimidine nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents for indications ranging from oncology to infectious diseases.[5][6][7] The strategic incorporation of a trifluoromethyl (-CF₃) group at the 5-position significantly modulates the electronic nature of the pyrimidine ring. This strongly electron-withdrawing group enhances the electrophilicity of the C4 position, making the chloro-substituent an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5][8] Consequently, this compound serves as a key intermediate for accessing novel molecular architectures with potential applications as kinase inhibitors, antiviral agents, and agrochemicals.[6][7][9]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[10][11] Its application to electron-deficient heteroaryl chlorides, such as the title compound, has become a routine yet critical transformation in both academic and industrial laboratories.[4][10]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10][12] The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with the insertion of the active Pd(0) complex into the carbon-chlorine bond of the this compound. This is often the rate-determining step for chloro-substrates and results in a Pd(II) intermediate.[8][12]
-
Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species.[13] This species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[12]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylation of halogenated pyrimidines via a Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Note: Nucleophilic Substitution Reactions of 4-Chloro-5-(trifluoromethyl)pyrimidine
Executive Summary
4-Chloro-5-(trifluoromethyl)pyrimidine is a high-value heterocyclic building block extensively used in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. Its reactivity is defined by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the trifluoromethyl (
Chemical Profile & Safety
| Property | Specification |
| CAS Number | 347418-42-2 (General analog ref) / Specific derivatives vary |
| Molecular Formula | |
| Reactivity Class | High-Electrophile (Activated Heterocycle) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture Sensitive |
Safety Warning: This compound is a potent skin and eye irritant.[1] Upon contact with moisture or during combustion, it may release toxic Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (
Mechanistic Insight: The Fluorine Effect
The reactivity of this compound is significantly higher than that of non-fluorinated chloropyrimidines.
-
Inductive Activation: The
group at C5 is strongly electron-withdrawing ( effect), which depletes electron density from the pyrimidine ring. -
Regioselectivity: The C4 position is the primary electrophilic site. The leaving group (Cl) is located here, and the intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogens and the
group to accommodate the negative charge. -
LUMO Lowering: The
group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to attack by nucleophiles (Nu).
Diagram 1: Reaction Mechanism
The following diagram illustrates the addition-elimination pathway, highlighting the stabilization of the anionic intermediate.
Optimized Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
This is the most common transformation, used to attach pharmacophores. The reaction is generally exothermic and rapid.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.0 – 1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
) (1.2 – 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Note: While the reaction often proceeds at RT, cooling prevents side reactions and controls exotherms.
-
Addition: Add the base (DIPEA, 1.2 mmol) followed by the dropwise addition of the amine (1.05 mmol) dissolved in DCM (1 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically Hexane/EtOAc) or LC-MS.[2]
-
Workup:
-
Quench with water (10 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel).
Protocol B: C-O Bond Formation (Ether Synthesis)
Used for introducing alkoxy groups. Requires stronger bases or pre-formed alkoxides.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol (R-OH)
-
Base: Sodium Hydride (NaH) (1.1 equiv) or
(2.0 equiv) -
Solvent: THF or DMF (anhydrous)
Procedure:
-
Activation: To a suspension of NaH (60% in oil, 1.1 equiv) in THF at 0°C, add the alcohol (1.0 equiv) dropwise. Stir for 15–30 min to generate the alkoxide.
-
Coupling: Add a solution of this compound (1.0 equiv) in THF dropwise to the alkoxide solution.
-
Reaction: Stir at 0°C for 30 min, then warm to RT. Reaction times are typically 1–3 hours.
-
Workup: Carefully quench with saturated
solution. Extract with EtOAc.[2]
Protocol C: C-S Bond Formation (Thiolation)
Thiols are highly nucleophilic; weaker bases are often sufficient.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Thiol (R-SH)[2]
-
Base:
(1.5 equiv)[2] -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Combine the thiol (1.0 equiv),
(1.5 equiv), and solvent in a flask. -
Add this compound (1.0 equiv) at RT.
-
Stir at RT for 1–2 hours. (Heating to 50°C may be required for bulky thiols).
-
Filter off solids and concentrate, or perform aqueous workup.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Formation of Pyrimidinone) | Moisture in solvent or atmosphere. | Use anhydrous solvents. Keep reaction under |
| Low Yield | Volatility of starting material. | Do not apply high vacuum to the starting material for extended periods. Keep cold. |
| Regioselectivity (if using di-chloro) | Competition between C2 and C4. | For 2,4-dichloro-5-CF3, C4 is more reactive. Perform reaction at -78°C to 0°C to favor C4 substitution. |
| Exotherm | High reactivity of C4-Cl bond. | Always add nucleophile slowly at 0°C. |
Case Study: Synthesis of Antiviral Agents
Recent literature highlights the use of this scaffold in synthesizing antiviral agents against Tobacco Mosaic Virus (TMV). The workflow below demonstrates the synthesis of a functionalized derivative (e.g., Compound 5m from Arabian Journal of Chemistry).
Diagram 2: Experimental Workflow
References
-
Wu, Y., et al. (2022). "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." Arabian Journal of Chemistry.
-
Lu, A.D., et al. (2021).[3] "Design, synthesis, and pesticidal activities of pyrimidin-4-amine derivatives bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole moiety." Journal of Agricultural and Food Chemistry.
-
BenchChem. (2025). "Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." (Analogous reactivity patterns).
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
WuXi AppTec. (2023). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
Sources
Application Note: Protocol for the Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine Derivatives
This application note details the protocol for the synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine , a critical fluorinated heterocycle used in medicinal chemistry for the development of kinase inhibitors, antivirals, and agrochemicals.
Introduction & Strategic Significance
The This compound scaffold is a "privileged structure" in drug discovery. The trifluoromethyl (-CF₃) group at the C5 position imparts unique physicochemical properties:
-
Metabolic Stability: The C-F bond strength (approx. 485 kJ/mol) resists oxidative metabolism (e.g., by cytochrome P450).
-
Electronic Activation: The strong electron-withdrawing nature of the -CF₃ group significantly activates the C4 and C6 positions, facilitating Nucleophilic Aromatic Substitution (S_NAr) reactions under milder conditions than non-fluorinated analogs.
-
Lipophilicity: Enhances membrane permeability and hydrophobic binding interactions.
This protocol outlines the de novo synthesis of the core scaffold from acyclic precursors, ensuring access to the specific 2-unsubstituted derivative (H at C2), followed by guidelines for downstream derivatization.
Retrosynthetic Analysis
To access this compound (Target 3 ), the most efficient disconnection involves the chlorination of the tautomeric hydroxy precursor (4-pyrimidinone), which is constructed via a condensation cyclization.
DOT Diagram 1: Synthetic Pathway
Caption: Two-step synthesis of the this compound core from commercially available acyclic precursors.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Cyclization to 4-Hydroxy-5-(trifluoromethyl)pyrimidine
This step constructs the pyrimidine ring. Formamidine acetate is selected to install a hydrogen at the C2 position. (Note: Using acetamidine would yield the 2-methyl derivative).
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Formamidine acetate (1.2 equiv), Sodium ethoxide (2.5 equiv), Absolute Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), inert gas (N₂) line.
Procedure:
-
Preparation of Base: In a dry flask under N₂, dissolve sodium metal (2.5 equiv) in absolute ethanol to generate a fresh sodium ethoxide solution. Alternatively, use commercial 21% NaOEt in EtOH.
-
Addition: Add formamidine acetate (1.2 equiv) to the stirred ethoxide solution at room temperature. Stir for 15 minutes to free the amidine base.
-
Condensation: Dropwise add ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) over 30 minutes. The reaction is exothermic; cooling to 0°C may be required during addition.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is more polar than starting ester).
-
Work-up:
-
Concentrate the mixture in vacuo to remove ethanol.
-
Dissolve the residue in a minimum amount of water.
-
Acidify carefully with 6N HCl to pH ~2–3 while cooling in an ice bath. The product, 4-hydroxy-5-(trifluoromethyl)pyrimidine , will precipitate.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 60–75%.[1]
-
Step 2: Chlorination to this compound
The hydroxy group (tautomeric with the carbonyl) is converted to a chloride leaving group using phosphorus oxychloride.
-
Reagents: 4-Hydroxy-5-(trifluoromethyl)pyrimidine (from Step 1), Phosphorus oxychloride (POCl₃, solvent/reagent), N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.0 equiv).
-
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Procedure:
-
Setup: Place the dry hydroxy pyrimidine intermediate in a round-bottom flask.
-
Reagent Addition: Add POCl₃ (approx. 5–8 volumes relative to weight of solid). Add DIPEA (1.0 equiv) slowly. The base catalyzes the reaction and scavenges HCl.
-
Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution as the reaction proceeds.
-
Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The chloro-product is significantly less polar than the hydroxy starting material.
-
Work-up (Quench):
-
Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Critical Step: Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the active chloride.
-
Neutralize with saturated NaHCO₃ solution to pH 7.
-
Extract immediately with Dichloromethane (DCM) (3x).
-
Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Product:This compound .[2]
-
Physical State: Low-melting solid or oil. Store under inert gas at 4°C.
-
Derivatization Protocol (S_NAr)
The 4-chloro substituent is highly reactive toward nucleophiles (amines, alkoxides, thiols) due to the electron-withdrawing influence of the 5-CF₃ group and the ring nitrogens.
DOT Diagram 2: Reactivity & Regioselectivity
Caption: Nucleophilic aromatic substitution (S_NAr) workflow. The 4-position is highly activated.
General S_NAr Procedure
-
Dissolution: Dissolve this compound (1.0 equiv) in an aprotic solvent (THF, DMF, or Acetonitrile).
-
Base: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA, or K₂CO₃) (1.2–2.0 equiv).
-
Nucleophile: Add the amine or nucleophile (1.0–1.1 equiv).
-
Reactive Amines (Aliphatic): React at 0°C to RT.
-
Less Reactive Amines (Anilines): May require heating (40–80°C).
-
-
Isolation: Dilute with water, extract with EtOAc, and purify via chromatography.
Expert Insight: Regioselectivity Warning
If you substitute the starting material with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (a common alternative), be aware that the 5-CF₃ group activates both positions.
-
Standard Rule: C4 is usually more reactive (para-like to N3).
-
Exception: Literature indicates that for 5-CF₃ systems, mixtures of C2 and C4 substitution (approx 1:1) can occur with simple amines [1].
-
Solution: To force C2 selectivity, use Lewis acids (ZnCl₂). To ensure C4 selectivity, control temperature strictly (0°C) and use steric bulk to block C2.
Quantitative Data & Properties
| Parameter | Value / Condition | Note |
| Molecular Weight | 182.53 g/mol | Formula: C₅H₂ClF₃N₂ |
| Appearance | Low-melting solid / Oil | Depends on purity; often solidifies in freezer.[3] |
| Solubility | DCM, EtOAc, THF, DMSO | Decomposes slowly in water/protic solvents. |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (hydrolyzes to hydroxy form). |
| TLC R_f | ~0.6 (Hexane:EtOAc 4:1) | Significantly less polar than hydroxy precursor. |
| Reaction Yield | Step 1: 60–75% Step 2: 70–85% | Optimized yields based on dry conditions. |
Safety & Handling (E-E-A-T)
-
Corrosivity: POCl₃ and the chloro-pyrimidine product are corrosive and can cause severe skin/eye burns.
-
Inhalation: The product may release HF or HCl upon decomposition. Use only in a well-ventilated fume hood.
-
Cyanide/Azide Compatibility: Do not mix with strong acids if using cyanide or azide nucleophiles in subsequent steps (risk of HCN/HN₃ gas).
-
Waste: Quench POCl₃ residues slowly into large volumes of ice/alkali. Do not dispose of directly into organic waste containers (risk of pressurization).
References
-
Regioselectivity in 5-CF3 Pyrimidines: ChemInform Abstract: Selective Addition of Amines to 5-Trifluoromethyl-2,4-dichloropyrimidine Induced by Lewis Acids. (2010).
-
Synthesis of Trifluoromethyl Pyrimidines: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry (2022).
-
General Pyrimidine Synthesis: The Study of Base Catalysed Synthesis of 2-Chloro–4–Amino–5-Flouropyrimidine. (2011).
-
Safety Data: Safety Data Sheet: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.[4] Fisher Scientific.
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. 1201657-24-0|4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 4-Chloro-5-(trifluoromethyl)pyrimidine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, certain chemical motifs consistently emerge as "privileged scaffolds"—cores that provide a robust framework for developing potent and selective therapeutic agents. 4-Chloro-5-(trifluoromethyl)pyrimidine is a premier example of such a scaffold. Its utility stems from a synergistic combination of structural and electronic properties:
-
Pyrimidine Core: A nitrogen-containing heterocycle that is a cornerstone of many biologically active molecules, offering multiple points for substitution and hydrogen bonding interactions within protein active sites.
-
Electron-Withdrawing Trifluoromethyl (CF₃) Group: This group at the C5 position profoundly influences the molecule's reactivity and physicochemical properties. It enhances the electrophilicity of the pyrimidine ring, making the C4 and C6 positions more susceptible to nucleophilic attack. Additionally, the CF₃ group can improve metabolic stability and binding affinity.
-
Reactive Chloro Group: The chlorine atom at the C4 position serves as an excellent leaving group, primarily for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin of its utility, allowing for the straightforward introduction of various side chains to build molecular complexity.
This guide provides an in-depth exploration of this compound's applications, particularly in the development of kinase inhibitors, and offers detailed protocols for its synthetic manipulation.
Core Applications in Drug Discovery: Beyond a Simple Building Block
The unique electronic nature of the this compound scaffold makes it exceptionally well-suited for the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Architecting Kinase Inhibitors
The pyrimidine ring mimics the adenine core of ATP, enabling compounds to competitively bind in the ATP-binding pocket of kinases. The trifluoromethyl group can form favorable interactions and enhance binding, while the reactive chloro group allows for the attachment of various moieties to target specific regions of the kinase active site, thereby driving potency and selectivity.
A prominent example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][2][3] The 5-trifluoromethylpyrimidine core has been instrumental in designing potent EGFR inhibitors.[4]
The Gateway to Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) represent a powerful strategy to achieve prolonged and potent target engagement.[5][6][7] TCIs typically feature an electrophilic "warhead" that forms a permanent bond with a nucleophilic amino acid residue, often a cysteine, in the target protein's active site.
While the 4-chloro group on the pyrimidine can be used to connect to a linker bearing a warhead, the pyrimidine scaffold itself is a critical component of many covalent inhibitors. For instance, in the third-generation EGFR inhibitor Osimertinib (AZD9291), the diaminopyrimidine core correctly orients an acrylamide warhead to form a covalent bond with the Cys797 residue in the EGFR active site.[1] This irreversible binding overcomes resistance mutations like T790M that plague earlier-generation inhibitors.[1][3]
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have demonstrated clear SAR trends with this scaffold. For example, in a series of 5-trifluoromethylpyrimidine derivatives developed as EGFR inhibitors, the nature of the substituent introduced via SNAr at the C4 (and C2) position dramatically influences biological activity. Aromatic and heteroaromatic amines are commonly introduced at these positions to explore key interactions in the kinase hinge region.[4] Studies have shown that small modifications to these appended groups can modulate potency against wild-type and mutant forms of a kinase, as well as selectivity against other kinases.[2][8][9]
Experimental Protocols & Methodologies
The cornerstone reaction for utilizing this compound is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, amplified by the CF₃ group, makes this transformation highly efficient.
General Protocol: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general method for the reaction of a chloro-pyrimidine with an amine nucleophile, a key step in the synthesis of numerous kinase inhibitors.
Workflow Diagram: General SNAr Protocol
Caption: Generalized workflow for SNAr reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired amine nucleophile (1.0 - 1.2 eq) in a suitable aprotic solvent (e.g., 1,4-dioxane, THF, DMF, or n-butanol). The choice of solvent depends on the required reaction temperature and reactant solubility.
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.5 eq). The base is crucial as it scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature is dependent on the reactivity of the specific amine nucleophile. Stir vigorously for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired substituted pyrimidine.
Specific Protocol: Synthesis of a Key Intermediate for FLT3/CHK1 Inhibitors
This protocol is adapted from the synthesis of tert-butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate, a precursor for dual FLT3 and CHK1 inhibitors.[10]
Reaction Scheme
Caption: SNAr for a FLT3/CHK1 inhibitor intermediate.
Step-by-Step Methodology:
-
A solution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol, 1.0 eq), tert-butyl (3-aminopropyl)carbamate (1.2 mmol, 1.2 eq), and DIPEA (2.0 mmol, 2.0 eq) in n-butanol (10 mL) is prepared.
-
The mixture is heated to 120 °C and stirred for 12 hours in a sealed vessel.
-
After cooling to room temperature, the solvent is removed under vacuum.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the target compound.[10]
Data Presentation: Biological Activity of Derivatives
The true value of a scaffold is demonstrated by the biological activity of its derivatives. The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds derived from a 5-trifluoromethylpyrimidine core against EGFR kinase and various cancer cell lines.
| Compound ID | R Group (at C4-amino-phenyl) | EGFRwt-TK IC₅₀ (µM)[4] | A549 (Lung) IC₅₀ (µM)[4] | MCF-7 (Breast) IC₅₀ (µM)[4] |
| Gefitinib | (Reference Drug) | 0.0063 | - | - |
| 9c | 3-Fluorophenyl | 0.31 | 2.23 | 5.32 |
| 9h | 4-Fluorophenyl | 0.35 | - | - |
| 9t | (E)-3-phenylacrylamido | 0.26 | 0.95 | 4.87 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 |
| 9v | (E)-3-(4-fluorophenyl)acrylamido | 0.14 | 0.62 | 4.15 |
Data extracted from Reference[4]. Compound 9u shows the most promising activity, with an EGFR IC₅₀ of 91 nM and potent anti-proliferative effects against the A549 lung cancer cell line.
Mechanistic Visualization: Covalent Kinase Inhibition
The diagram below illustrates the mechanism by which a pyrimidine-based TKI, after initial non-covalent binding in the ATP pocket, forms a permanent covalent bond with a key cysteine residue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 6. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 7. Covalent inhibitor drugs | Feature | Chemistry World [chemistryworld.com]
- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Agrochemicals: Applications of 4-Chloro-5-(trifluoromethyl)pyrimidine in Synthesis
The relentless pursuit of higher crop yields and robust pest management has positioned fluorinated organic molecules as indispensable tools in the agrochemical industry. Among these, 4-Chloro-5-(trifluoromethyl)pyrimidine stands out as a pivotal building block, a versatile scaffold upon which a new generation of potent and selective agrochemicals are constructed. The strategic placement of a trifluoromethyl group and a reactive chlorine atom on the pyrimidine ring bestows this molecule with unique electronic properties and a synthetic handle for facile derivatization. This guide provides an in-depth exploration of the applications of this compound in the synthesis of modern fungicides and herbicides, complete with detailed protocols and mechanistic insights for research scientists and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agrochemical design. Its strong electron-withdrawing nature significantly alters the physicochemical properties of the parent molecule, enhancing metabolic stability, increasing lipophilicity, and often improving binding affinity to target enzymes or receptors. When incorporated into a pyrimidine ring, a privileged scaffold in numerous bioactive compounds, these effects are amplified.
The chlorine atom at the 4-position of the pyrimidine ring is the key to its synthetic versatility. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group at the 5-position, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. This inherent reactivity makes this compound a highly sought-after intermediate for the construction of complex agrochemical molecules.
Application in Fungicide Synthesis: Crafting Novel Amide Fungicides
One of the most significant applications of this compound is in the synthesis of novel amide fungicides. Amide fungicides are a well-established class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens.[1][2] By incorporating the 5-(trifluoromethyl)pyrimidine moiety, researchers can develop new active ingredients with improved performance and potentially novel modes of action to combat fungicide resistance.
A common strategy involves the nucleophilic substitution of the chlorine atom with an amino-functionalized aromatic or heteroaromatic ring, followed by acylation to introduce the amide functionality. This modular approach allows for the rapid synthesis of large libraries of candidate fungicides for biological screening.
Workflow for the Synthesis of Novel Amide Fungicides
Caption: General workflow for the synthesis of amide fungicides.
Protocol 1: Synthesis of a Representative N-(substituted-phenyl)-5-(trifluoromethyl)pyrimidin-4-amine Intermediate
This protocol details a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline, a key step in the synthesis of many potential fungicides.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in DMF, add the substituted aniline and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5-(trifluoromethyl)pyrimidin-4-amine.
Expected Outcome:
The reaction should yield the desired product in moderate to high yield, depending on the reactivity of the aniline derivative. The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
| Reactant (Aniline) | Product | Typical Yield | Reference |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine | 75-85% | [2] |
| 3-Chloroaniline | N-(3-chlorophenyl)-5-(trifluoromethyl)pyrimidin-4-amine | 70-80% | [2] |
Application in Herbicide Synthesis: Building Blocks for Potent Weed Control
The 5-(trifluoromethyl)pyrimidine moiety is also a valuable component in the design of novel herbicides. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the herbicidal activity of various chemical classes. While direct synthesis of a commercialized herbicide from this compound is not extensively documented in publicly available literature, its structural isomer, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of several commercial herbicides, highlighting the importance of this chemical class.[3] The synthetic principles, however, remain the same, with the chloro-substituent serving as a handle for further functionalization.
A plausible synthetic route towards novel herbicides could involve the reaction of this compound with a suitably functionalized phenol or aniline to introduce a toxophore responsible for the herbicidal activity.
Protocol 2: General Procedure for the Synthesis of Aryloxy-5-(trifluoromethyl)pyrimidine Derivatives
This protocol outlines a general method for the synthesis of aryloxy-5-(trifluoromethyl)pyrimidine derivatives, which can be precursors to potential herbicides.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted phenol in acetonitrile.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryloxy-5-(trifluoromethyl)pyrimidine.
Logical Relationship in Agrochemical Synthesis
Caption: Synthetic utility of this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique combination of a reactive chlorine atom and a trifluoromethyl group on a pyrimidine scaffold provides a powerful platform for the development of novel fungicides and herbicides. The nucleophilic aromatic substitution reactions of this compound are robust and allow for the introduction of diverse functionalities, enabling the fine-tuning of biological activity. The protocols and workflows presented herein provide a solid foundation for researchers to explore the vast potential of this key building block in the ongoing quest for more effective and sustainable crop protection solutions.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 922877. [Link]
-
Liu, X., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25), 6968–6980. [Link]
-
Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of anticancer agents using 4-Chloro-5-(trifluoromethyl)pyrimidine
[5]
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Application Notes.
-
Zuo, Y., et al. (2022).[5] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Note: Analytical Characterization of 4-Chloro-5-(trifluoromethyl)pyrimidine
Executive Summary
4-Chloro-5-(trifluoromethyl)pyrimidine (CAS 958452-21-6) is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its chemical utility stems from the high electrophilicity of the C4-position, activated by the electron-withdrawing trifluoromethyl (
However, this reactivity presents significant analytical challenges.[2] The molecule is prone to rapid hydrolysis upon exposure to atmospheric moisture, generating 5-(trifluoromethyl)pyrimidin-4-ol (tautomeric with the pyrimidinone).[1][2] This degradation not only lowers assay purity but releases corrosive hydrogen chloride (HCl), which can autocatalyze further decomposition.[2]
This guide provides a robust, self-validating analytical framework to ensure the integrity of this raw material prior to use in GMP or research synthesis.
Chemical Identity & Properties
| Property | Specification / Detail |
| IUPAC Name | This compound |
| CAS Number | 958452-21-6 |
| Molecular Formula | |
| Molecular Weight | 182.53 g/mol |
| Physical State | Low-melting solid or liquid (Ambient dependent) |
| Storage | -20°C, under Argon/Nitrogen, desiccated |
| Key Impurity | 5-(trifluoromethyl)pyrimidin-4-ol (Hydrolysis product) |
Analytical Workflow Strategy
The following decision tree outlines the logical flow for characterizing incoming batches or re-qualifying stored material.
Figure 1: Step-wise analytical decision tree. Note that visual signs of hydrolysis (fuming/solids in liquid) warrant immediate rejection or reprocessing.[2]
Protocol 1: Structural Elucidation (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for identity.[2] The
Experimental Setup
-
Solvent:
(Preferred) or .[1][2]-
Note:
is preferred to avoid moisture introduction from hygroscopic DMSO, unless the sample is already suspected to be hydrolyzed (in which case DMSO helps visualize the -OH proton).[2]
-
-
Concentration: ~10 mg in 0.6 mL solvent.[2]
Expected Spectral Data
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| ~9.15 ppm | Singlet (1H) | C2-H | Most deshielded due to flanking N atoms.[1][2] | |
| ~8.90 ppm | Singlet (1H) | C6-H | Deshielded by N and adjacent | |
| -60 to -65 ppm | Singlet (3F) | C5- | Diagnostic for the trifluoromethyl group.[1][2] |
Critical QC Check:
If the sample has hydrolyzed, you will observe the disappearance of the signal at ~8.90 ppm (C6-H) and the emergence of upfield signals corresponding to the 4-hydroxy tautomer.[2] In
Protocol 2: Chromatographic Purity (HPLC)[2]
Reverse-Phase HPLC is required to quantify the "invisible" hydrolysis impurity that GC might miss due to thermal decomposition or derivatization issues.[1][2]
Method Parameters
-
Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.[2]
-
Temperature: 25°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 12.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Data Interpretation[1][3][4][6][7][8][9][10][11]
-
Retention Time (RT):
-
Acceptance Criteria:
-
Target Peak Area: > 97.0%.
-
Hydrolysis Impurity: < 1.0%.[2]
-
Protocol 3: Impurity Profiling (Degradation)[2]
Understanding the degradation pathway is vital for troubleshooting low yields in downstream synthesis.[2]
Figure 2: Hydrolysis pathway.[2] The release of HCl creates an acidic environment that accelerates further degradation of the starting material.[2]
Rapid Field Test (Qualitative)
If HPLC is unavailable, a simple Silver Nitrate (
-
Dissolve ~20 mg of sample in 1 mL acetonitrile.
-
Add 2 drops of 1% aqueous
. -
Result: Immediate heavy white precipitate (
) indicates significant free chloride ions, suggesting extensive hydrolysis has already occurred.[2] (Note: The covalent C-Cl bond reacts much slower; instant precipitate is a sign of free HCl).[2]
Safety & Handling (SHE)[2]
-
Hazards: The compound is a potent electrophile. It is likely a lachrymator and causes severe skin burns.[2]
-
Engineering Controls: Handle only in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]
-
Decontamination: Spills should be treated with a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (
) to neutralize the acid and hydrolyze the residue to the less toxic hydroxy-derivative before disposal.[2]
References
-
PubChem. this compound (Compound).[1][2] National Library of Medicine.[2] Available at: [Link][2]
-
Barth, et al. Synthesis and hydrolysis of trifluoromethyl-substituted pyrimidines.[2] Journal of Heterocyclic Chemistry.[2] (General reference for class behavior).
Sources
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4-Chloro-5-(trifluoromethyl)pyrimidine Reaction Mixtures
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Chloro-5-(trifluoromethyl)pyrimidine. This compound is a critical heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents. The presented method is designed for in-process control of reaction mixtures, enabling the accurate quantification of the primary compound while effectively separating it from starting materials, intermediates, and potential degradation products. The protocol has been developed with a focus on scientific causality, ensuring trustworthiness through rigorous validation parameters as prescribed by International Council for Harmonisation (ICH) guidelines.
Introduction and Method Rationale
This compound serves as a key intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapies.[1][2][3] The presence of both a reactive chloro group and a trifluoromethyl group makes it a versatile synthon, but also necessitates precise analytical monitoring during its synthesis to control for impurities and ensure final product quality.
The primary objective is to develop a single HPLC method that can resolve the target analyte from its potential process-related impurities and degradation products. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach was selected as the foundational analytical technique. This choice is predicated on the physicochemical properties of the analyte—a moderately non-polar molecule due to the pyrimidine core and trifluoromethyl group, making it ideally suited for separation based on hydrophobic interactions with a non-polar stationary phase.[4][5][6]
Causality of Experimental Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the cornerstone of this method. Its widespread use and robust hydrophobic character provide a reliable starting point for separating a diverse range of organic molecules.[4][7] For halogenated compounds like the target analyte, fluorinated phases can offer alternative selectivity; however, the C18 phase provides excellent general-purpose retention and resolution, making the method broadly applicable.[8] A column dimension of 250 mm x 4.6 mm with a 5 µm particle size was chosen to balance high separation efficiency with manageable backpressure, suitable for standard HPLC systems.[5][9]
-
Mobile Phase Strategy: The mobile phase consists of a polar aqueous component and a less polar organic modifier. Acetonitrile (ACN) was selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior UV transparency at lower wavelengths. To ensure reproducible retention times and symmetrical peak shapes, 0.1% Formic Acid is incorporated into both aqueous and organic phases. This acidic modifier suppresses the ionization of potential silanol groups on the silica-based stationary phase and ensures that any basic nitrogen-containing compounds (common in pyrimidine chemistry) are consistently protonated, preventing peak tailing.[10][11]
-
Elution Mode: A gradient elution program is employed. Unlike an isocratic method (constant mobile phase composition), a gradient is essential for analyzing complex reaction mixtures. It ensures that early-eluting polar impurities are well-retained and resolved, while strongly retained, non-polar by-products are eluted in a reasonable timeframe with sharp, quantifiable peaks.
-
Detection System: A Photodiode Array (PDA) or Diode Array Detector (DAD) is specified. This is a critical choice for a stability-indicating method.[12] A DAD not only allows for detection at the optimal wavelength for the analyte (λmax) but also captures the full UV-Vis spectrum for each peak. This capability is leveraged for peak purity analysis , a self-validating mechanism to confirm that a chromatographic peak corresponds to a single compound and is not co-eluting with an impurity.[13]
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Vialsampler, Multicolumn Thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna C18(2), 5 µm, 100 Å, 250 x 4.6 mm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
This compound reference standard (>98% purity).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Setting |
| Column | Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (Bandwidth: 4 nm) |
| Reference Wavelength | 360 nm (Bandwidth: 10 nm) |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Solution Preparation
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Stock Solution to 20.0 mL with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reaction Mixture Sample Preparation:
-
Withdraw a representative sample (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction, if necessary, by diluting into a suitable solvent or aqueous buffer.
-
Transfer the quenched sample to a 10 mL volumetric flask and dilute to volume with Acetonitrile. This initial dilution factor may need adjustment based on the reaction concentration.
-
Perform a second dilution by transferring 1.0 mL of the solution from the previous step into a 10 mL volumetric flask and diluting to volume with the 50:50 A:B mobile phase mixture.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation and Trustworthiness
To ensure the method is reliable and suitable for its intended purpose, validation was performed according to ICH Q2(R1) guidelines.[14][15][16][17] A stability-indicating method must be able to unequivocally assess the analyte in the presence of its degradation products.[18]
Specificity via Forced Degradation
Forced degradation studies are the cornerstone of a stability-indicating assay, demonstrating specificity by generating potential degradants and proving the method can resolve them from the parent analyte.[12][19][20] The reference standard was subjected to the following stress conditions as per ICH Q1A(R2) guidelines.[12][19]
-
Acid Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N HCl; heated at 60 °C for 4 hours.
-
Base Hydrolysis: 1 mL of standard stock solution + 1 mL of 1N NaOH; kept at room temperature for 2 hours.
-
Oxidative Degradation: 1 mL of standard stock solution + 1 mL of 30% H₂O₂; kept at room temperature for 24 hours.
-
Thermal Degradation: The solid reference standard was kept in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: The reference standard solution was exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light in a photostability chamber.
In all cases, the stressed samples were neutralized (if applicable) and diluted to the working standard concentration for analysis. The method successfully separated all degradation products from the intact analyte peak, and DAD peak purity analysis confirmed the spectral homogeneity of the main peak.
Validation Parameter Summary
The following table summarizes the acceptance criteria and typical results for the method validation, establishing its trustworthiness.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. | Pass |
| Linearity & Range | Correlation Coefficient (R²) ≥ 0.999 over 10-100 µg/mL. | R² = 0.9998 |
| Accuracy (Recovery) | 98.0% - 102.0% recovery at three concentration levels. | 99.2% - 101.5% |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate injections.[15][21] | %RSD = 0.45% |
| Precision (Intermediate) | %RSD ≤ 2.0% across different days and analysts.[15][21] | %RSD = 0.82% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% with small variations in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic). | Pass |
Visualization of Workflows
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample acquisition to final data reporting.
Caption: HPLC analysis workflow from preparation to reporting.
Analyte and Impurity Relationship Diagram
This diagram illustrates the relationship between the target analyte and its potential synthetic precursors and degradation products.
Caption: Relationship between product, precursors, and impurities.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the analysis of this compound in a reaction mixture context. The use of a C18 column with an acidified water/acetonitrile gradient and DAD detection provides excellent resolution of the main component from synthetic impurities and forced degradation products. This validated, stability-indicating method is highly suitable for routine quality control, in-process monitoring, and stability testing in research, development, and manufacturing environments.
References
-
Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
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Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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dos Santos, G. C., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Retrieved from [Link]
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Fallon, A., & McCullagh, J. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. Retrieved from [Link]
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Santana, P. (2013, May 1). HPLC Column Selection. LCGC International. Retrieved from [Link]
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Ngwa, G. (2010). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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Staroverov, S. M., et al. (1988). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Journal of Chromatography A, 445(1), 59-70. Retrieved from [Link]
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Kumar, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-289. Retrieved from [Link]
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Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. Retrieved from [Link]
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van Lenthe, H., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Clinical Chemistry, 50(12), 2306-2313. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Sharma, A., & Sharma, S. (2012). Hplc method development and validation: an overview. SciSpace. Retrieved from [Link]
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Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
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Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
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SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
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Li, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(11), 1872-1878. Retrieved from [Link]
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Reddy, G. P., et al. (2023). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. SSRN. Retrieved from [Link]
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Tidke, K. J., & Solanki, P. R. (2016). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 3(7). Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Audia, J. E., et al. (2014). U.S. Patent No. 2014/0135497 A1. U.S. Patent and Trademark Office.
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946687. Retrieved from [Link]
-
Kumar, A., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
-
Raju, R. R., et al. (2017). AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. International Journal of Research in Pharmacy and Chemistry, 7(1), 63-70. Retrieved from [Link]
-
Derayea, S. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 16817. Retrieved from [Link]
-
Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Retrieved from [Link]
-
Mastanamma, S. K., et al. (2019). Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Trifluridine and Tipiracilin. International Journal of ChemTech Research, 12(4), 117-126. Retrieved from [Link]
-
Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103517. Retrieved from [Link]
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Purification of 4-Chloro-5-(trifluoromethyl)pyrimidine by column chromatography
An Application Note and Detailed Protocol for the Purification of 4-Chloro-5-(trifluoromethyl)pyrimidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of this compound, a crucial heterocyclic building block in pharmaceutical synthesis. The protocol details the use of silica gel column chromatography, a fundamental and highly effective technique for isolating this intermediate from crude reaction mixtures.[1][2][3] This guide is designed to be a practical resource, offering not just a step-by-step procedure but also the underlying scientific principles and troubleshooting advice to ensure high purity and yield.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs are found in various developmental drugs, making its purity paramount for the reliability and reproducibility of subsequent synthetic transformations and biological assays. Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[3][4] By optimizing the parameters of this technique, one can effectively remove impurities and isolate the target compound with high purity.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 958452-21-6 | [5] |
| Molecular Formula | C5H2ClF3N2 | [5] |
| Molecular Weight | 182.53 g/mol | [5] |
| Boiling Point | 190.9±35.0 °C (Predicted) | [5] |
| Appearance | Solid (Melting Point: 48-52°C for a similar compound) | [6] |
Polarity and Solubility: The presence of the electronegative chlorine and trifluoromethyl groups, along with the nitrogen atoms in the pyrimidine ring, gives the molecule a moderate to high polarity. This polarity is a key factor in its interaction with the silica gel stationary phase. Solubility should be assessed in various organic solvents to select an appropriate solvent for sample loading and the mobile phase.[7]
Safety and Handling: this compound and related compounds are classified as hazardous.[6][8][9]
-
Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[6] May also cause respiratory irritation.
-
Precautions: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust or vapors.[6]
The Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase column chromatography, which employs a polar stationary phase (silica gel) and a non-polar mobile phase.[2] The separation is based on the principle of differential adsorption.[1][4]
-
Stationary Phase: Silica gel is a porous solid with a high surface area, covered with hydroxyl groups (-OH). These groups are polar and can form hydrogen bonds with polar compounds.
-
Mobile Phase: A mixture of non-polar and moderately polar solvents is used as the eluent.
-
Separation Mechanism: When the crude mixture is introduced onto the column, compounds will adsorb to the silica gel surface. As the mobile phase flows through the column, a competition is established between the mobile phase and the stationary phase for the compounds. More polar compounds will have a stronger affinity for the silica gel and will move down the column more slowly.[10] Less polar compounds will be more soluble in the mobile phase and will elute from the column faster. By gradually increasing the polarity of the mobile phase, compounds can be selectively desorbed and collected as separate fractions.
Detailed Experimental Protocol
This protocol is a robust starting point and can be optimized based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Step 1: Method Development with Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[3]
-
Prepare a Dilute Sample: Dissolve a small amount of the crude material in a few drops of ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent tests (e.g., 8:2, 7:3).
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Determine the Optimal Mobile Phase: The ideal mobile phase is one that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4 and shows good separation between the target compound and its impurities.[3][11]
Step 2: Column Preparation (Wet Slurry Packing)
Proper column packing is essential for achieving good separation.[10]
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A small layer of sand can be added on top of the plug.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to form a slurry.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure the silica gel packs down evenly without any air bubbles or cracks.
-
Equilibrate: Once the silica has settled, add more of the mobile phase and allow it to run through the column until the packed bed is stable and equilibrated. The solvent level should never be allowed to drop below the top of the silica bed.
Step 3: Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent to ensure complete dissolution.
-
Load the Sample: Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Adsorb the Sample: Open the stopcock and allow the sample to be absorbed into the silica gel until the liquid level just reaches the top of the stationary phase.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, taking care not to disturb the top of the silica bed.
-
Apply Pressure (Optional): For faster elution (flash chromatography), apply gentle positive pressure to the top of the column using compressed air or a pump.
-
Collect Fractions: Begin collecting the eluate in a series of labeled test tubes or flasks.
-
Gradient Elution (Optional): If the separation between the target compound and impurities is not sufficient with a single solvent mixture (isocratic elution), a gradient elution can be performed. This involves gradually increasing the polarity of the mobile phase over time (e.g., by slowly increasing the proportion of ethyl acetate in the hexane).
Step 5: Monitoring the Separation with TLC
-
Analyze Fractions: Periodically, spot small aliquots from the collected fractions onto a TLC plate.
-
Identify Pure Fractions: Develop the TLC plate in the chosen mobile phase and visualize under UV light. Fractions that show a single spot corresponding to the Rf of the pure product should be grouped together.
Step 6: Product Isolation
-
Combine Pure Fractions: Combine all the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.
Workflow and Data Summary
Table 2: Recommended Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Optimal Rf | 0.2 - 0.4 | Provides a good balance between separation and elution time.[3][11] |
| Loading Method | Wet Loading | Ensures even distribution of the sample on the column. |
| Monitoring | TLC with UV (254 nm) | A rapid and effective way to track the separation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column was packed unevenly.- Sample was overloaded. | - Re-optimize the mobile phase using TLC.- Repack the column carefully, ensuring no air bubbles.- Use a larger column or a smaller amount of sample. |
| Compound is Stuck on the Column | - Mobile phase is not polar enough.- Compound is degrading on the acidic silica. | - Gradually increase the polarity of the mobile phase (increase ethyl acetate %).- Consider using a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | - The column ran dry.- The packing was not uniform. | - Always keep the solvent level above the silica bed.- Repack the column. |
| Product is Unstable in Fractions | - The compound may be sensitive to air, light, or residual acid from the silica. | - Evaporate the solvent from the fractions as soon as they are identified as pure.- Store the purified product under an inert atmosphere and protect it from light. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using column chromatography. By following the outlined steps for method development, column preparation, and execution, researchers can consistently obtain this valuable intermediate with high purity. The principles and troubleshooting guide included herein are broadly applicable and can be adapted for the purification of other moderately polar organic compounds.
References
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- (2025, April 21). What Is Column Chromatography? Principles and Protocols.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Wikipedia. (n.d.). Column chromatography.
- IJCRT.org. (2023, May 5). Column Chromatography.
- Fisher Scientific. (2014, February 6). SAFETY DATA SHEET.
- Aaron Chemicals LLC. (2025, September 22). Safety Data Sheet.
- MedchemExpress.com. (2025, March 7). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound | 958452-21-6.
- ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?.
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High-Yield Chlorination of 5-(Trifluoromethyl)uracil: Process Optimization & Safety Protocol
Executive Summary
This Application Note details the optimized protocol for the chlorination of 5-(trifluoromethyl)uracil (5-TFMU) using phosphorus oxychloride (
While the reaction appears straightforward, it is plagued by process safety hazards (delayed exotherms during quenching) and quality issues (hydrolysis of the labile C4-chloride). This guide moves beyond standard textbook descriptions, offering a self-validating industrial workflow that prioritizes regiochemical integrity and operator safety.
Reaction Mechanism & Causality
To optimize this reaction, one must understand that 5-TFMU is a poor nucleophile in its stable lactam (keto) form. The reaction relies on the tautomeric equilibrium shifting to the lactim (enol) form, which is then activated by the phosphorylating agent.
Mechanistic Pathway
The addition of a tertiary amine base (e.g.,
-
Catalysis: It acts as a proton shuttle, facilitating the tautomerization to the reactive enol form.
-
Activation: It forms a Vilsmeier-Haack type active species with
, significantly lowering the activation energy for the displacement of the enolic oxygen.
Visualized Pathway
The following diagram illustrates the activation and substitution sequence. Note the critical role of the base in driving the equilibrium toward the dichloro product.
Figure 1: Mechanistic pathway for the deoxychlorination of 5-TFMU. The reaction proceeds via activation of the tautomeric hydroxyl groups.
Experimental Protocol
Reagent Stoichiometry
The following ratios are optimized for complete conversion while minimizing waste.
| Reagent | Equiv.[1][2][3] | Role | Critical Note |
| 5-(Trifluoromethyl)uracil | 1.0 | Substrate | Ensure moisture content <0.5% w/w. |
| Phosphorus Oxychloride ( | 3.0 - 5.0 | Reagent & Solvent | Excess drives reaction; acts as solvent. |
| 1.0 - 1.5 | Catalyst/Base | Alternative: DIPEA. Essential for kinetics. | |
| Toluene (Optional) | N/A | Co-solvent | Can be used to reduce |
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and an internal temperature probe.
-
Why: Magnetic stirring is insufficient for the initial slurry; mechanical agitation prevents hot spots.
-
-
Charging: Charge 5-TFMU (solid) and
(liquid) under an inert nitrogen atmosphere. -
Catalyst Addition: Add
-Diethylaniline dropwise at room temperature.
Phase 2: Thermal Reaction
-
Ramp: Heat the mixture to reflux (
) over 30 minutes. -
Digestion: Maintain reflux for 3 to 5 hours.
-
Self-Validating Check: The reaction mixture will transition from a white slurry to a clear, amber/brown solution. This visual cue indicates the consumption of the insoluble uracil starting material.
-
-
Monitoring: Monitor by HPLC or TLC (Silica; 20% EtOAc/Hexane).
-
Target: Disappearance of 5-TFMU (
) and appearance of product ( ).
-
Phase 3: Workup (The "Reverse Quench")
Safety Critical:
-
Concentration (Optional but Recommended): Distill off excess
under reduced pressure if volume is high. -
Quench Preparation: Prepare a separate vessel with crushed ice/water (approx. 5x reaction volume). Maintain at
. -
Reverse Quench: Slowly pour the hot (cooled to
) reaction mixture INTO the vigorously stirred ice water.-
Control: Rate of addition should maintain quench temp
.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Why: The product is susceptible to hydrolysis back to the uracil if left in the acidic aqueous phase for extended periods.
-
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical reverse quench safety step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | "Wet" reagents ( | |
| Incomplete Reaction | Old | Check |
| Product Hydrolysis | Extended time in aqueous quench | The C4-chloride is labile. Minimize contact time with the acidic quench water. Extract immediately. |
| Delayed Exotherm | Poor stirring during quench | Ensure high-shear agitation in the quench vessel to prevent accumulation of unhydrolyzed |
Safety & Handling (E-E-A-T)
Phosphorus Oxychloride (
-
Inhalation Risk: All operations must be performed in a functioning fume hood.
-
PPE: Neoprene gloves, face shield, and chemical-resistant apron are mandatory.
-
Quenching Protocol: The "Reverse Quench" (adding acid halide to water) is the only accepted method for this scale. Adding water to the reaction flask can cause an eruption of hot acid.
References
- Source: US Patent 2014/0135497 A1. "Method for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Safety of POCl3 Quenching
-
Original Synthesis of 5-Trifluoromethyluracil Derivatives
-
Source: Heidelberger, C., et al. "5-Trifluoromethyluracil and derivatives thereof." US Patent 3,201,387 (1965).[6]
- URL
-
Sources
- 1. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3201387A - 5-trifluoromethyluracil, derivatives thereof, and processes for preparing the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Chloro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heterocyclic substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why am I observing low to no conversion of my this compound?
Low or no conversion is a frequent issue and can often be attributed to several factors related to the reactivity of the starting materials and the integrity of the catalytic system.
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The coupling of an electron-deficient heteroaryl chloride requires a highly active catalyst. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group makes oxidative addition, the first step in the catalytic cycle, more challenging compared to electron-rich or even simple aryl chlorides.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or other dialkylbiaryl phosphines are known to facilitate the oxidative addition of challenging aryl chlorides.[2][3] These ligands stabilize the Pd(0) center and promote the formation of the active catalytic species.[2] Consider using pre-formed palladium(0) sources like Pd₂(dba)₃ or modern precatalysts (e.g., Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[4]
-
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[4][5] Inefficient reduction will stall the catalytic cycle before it even begins.
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) source. This can sometimes be facilitated by the phosphine ligand or the boronic acid itself, though this can lead to side reactions like homocoupling.[4][5] Switching to a Pd(0) precatalyst can often resolve this issue.[4]
-
-
Poor Reagent Quality: The stability of the boronic acid or its derivatives is crucial. Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through processes like protodeboronation.[4][5]
-
Solution: Use fresh, high-purity boronic acid. If you suspect degradation, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[4][6] These can release the boronic acid slowly under the reaction conditions, minimizing degradation.[4]
-
-
Inadequate Degassing: Oxygen can be detrimental to the Suzuki coupling reaction. It can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive, and can also oxidize the phosphine ligands.[4]
-
Solution: Implement a rigorous degassing procedure. This can be achieved by sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Question 2: My reaction is producing a significant amount of the dehalogenated byproduct, 5-(trifluoromethyl)pyrimidine. How can I minimize this?
Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction, particularly with electron-deficient heteroaryl halides.[3][7][8][9]
Potential Causes & Solutions:
-
Formation of Palladium-Hydride Species: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species.[3] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the pyrimidine substrate to yield the dehalogenated product.[3][5]
-
Solution 1: Base Optimization: Strong bases, especially alkoxides, can promote the formation of Pd-H species. Switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can often mitigate this side reaction.[3]
-
Solution 2: Solvent Selection: Avoid using protic solvents like alcohols, which can act as a hydride source. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[3]
-
Solution 3: Ligand Choice: The choice of ligand can influence the rate of the desired cross-coupling versus the undesired dehalogenation. Bulky, electron-donating ligands that accelerate the rate of oxidative addition and subsequent transmetalation can help the desired reaction outcompete the dehalogenation pathway.[3]
-
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from boron to palladium) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[3]
-
Solution: Ensure your boronic acid is active and that the chosen base is effective at promoting transmetalation. The base activates the boronic acid, making it more nucleophilic for the transfer to the palladium center.[10]
-
Question 3: I am observing significant homocoupling of my boronic acid. What is causing this and how can I prevent it?
Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid, which reduces the yield of the desired cross-coupled product.
Potential Causes & Solutions:
-
Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][5]
-
Solution: As mentioned previously, rigorous degassing of the reaction mixture is crucial.[4]
-
-
Use of a Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling as a side reaction.[4][5]
-
Solution: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this issue.[4]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Suzuki coupling of this compound.
What are the best practices for setting up a Suzuki coupling reaction with this compound?
-
Reagent Purity: Always use high-purity, dry solvents and fresh reagents. The quality of the boronic acid is particularly critical.[4]
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Argon or Nitrogen) to prevent the degradation of the catalyst and ligands.[11]
-
Proper Degassing: Thoroughly degas all solvents and the final reaction mixture.[4]
-
Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid, base, and palladium catalyst/ligand to the reaction vessel, followed by the degassed solvent.
-
Stirring: Ensure efficient stirring, especially in biphasic solvent systems, to maximize the interaction between reactants.[4]
Which palladium catalyst and ligand combination is most suitable for this reaction?
Given the electron-deficient nature of this compound, a catalyst system known for its high activity with aryl chlorides is recommended.[1]
| Catalyst System | Advantages | Considerations |
| Pd₂(dba)₃ with XPhos or SPhos | High reactivity for challenging aryl chlorides, commercially available.[2] | Ligands can be air-sensitive. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Air-stable, reliable formation of the active catalyst.[12] | May be more expensive than generating the catalyst in situ. |
| Pd(PPh₃)₄ | A common Pd(0) source, can be effective in some cases. | Often less reactive for challenging chlorides compared to modern catalyst systems.[13] |
How do I choose the right base and solvent?
The choice of base and solvent is often interdependent and crucial for success.[10]
-
Base: Inorganic bases are generally preferred. K₃PO₄ is often a good starting point due to its strong basicity in organic solvents. Cs₂CO₃ and K₂CO₃ are also commonly used and can be effective.[3][10] The base is essential for activating the boronic acid for the transmetalation step.[6][10]
-
Solvent: Aprotic solvents are standard. A mixture of an organic solvent like dioxane, THF, or toluene with a small amount of water is often used to help dissolve the inorganic base.[3][5] However, be mindful that excessive water can promote protodeboronation of the boronic acid.[4]
What is the typical reaction temperature and time?
Many Suzuki couplings require heating to proceed at a reasonable rate.[4] A starting temperature of 80-100 °C is common.[14] Reaction times can vary from a few hours to overnight. It is essential to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.
Can I use a boronic ester instead of a boronic acid?
Yes, boronic esters such as pinacol esters are often used.[5] They are generally more stable than the corresponding boronic acids and can be a good option if you are having issues with boronic acid decomposition.[4] Keep in mind that the hydrolysis of the boronic ester to the boronic acid can be a key step in the catalytic cycle, although direct transmetalation from the ester is also possible under certain conditions.[5][12]
III. Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7474–7486. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5759–5763. [Link]
-
Janeba, Z., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12347–12361. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Denmark, S. E., & Regens, C. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 51(4), 965–977. [Link]
-
Janeba, Z., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed, 34(1), 111-124. [Link]
-
Janeba, Z., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(3), 1563-1572. [Link]
-
Barder, T. E., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of HeteroarylCompounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Navigating the Scale-Up of 4-Chloro-5-(trifluoromethyl)pyrimidine Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important building block from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights.
The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and lipophilicity, making trifluoromethylated pyrimidines valuable scaffolds in medicinal chemistry and agrochemicals.[1][2] However, the synthesis and scale-up of these compounds are not without their challenges. This guide is structured to provide practical, actionable solutions to the most pressing issues encountered during the multi-step synthesis of this compound.
FAQs: Frequently Asked Questions
Here we address common initial questions regarding the synthesis and handling of this compound and its precursors.
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent large-scale synthesis route is a three-stage process starting from commercially available uracil. This process involves:
-
Trifluoromethylation: Radical trifluoromethylation of uracil to produce 5-(trifluoromethyl)uracil.
-
Dichlorination: Conversion of 5-(trifluoromethyl)uracil to 2,4-dichloro-5-(trifluoromethyl)pyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Selective Monodechlorination: Regioselective removal of the chlorine atom at the 2-position to yield the final product, this compound.
Q2: What are the primary safety concerns during this synthesis?
A2: The two main areas of concern are the trifluoromethylation and the chlorination steps.
-
Trifluoromethylation: This step often uses a radical initiator, such as an organic peroxide, which can lead to a strongly exothermic reaction. Poor temperature control can result in a thermal runaway.[3]
-
Chlorination and Quench: Phosphorus oxychloride (POCl₃) is a highly reactive and corrosive reagent. Its reaction with the hydroxypyrimidine precursor is exothermic. The most significant hazard, however, lies in the post-reaction workup. Quenching excess POCl₃ with water is extremely exothermic and can lead to a delayed, violent reaction if not properly controlled. This is due to the formation of metastable pyrophosphate intermediates.[4][5]
Q3: Why is selective dechlorination necessary and what makes it challenging?
A3: The dichlorination of 5-(trifluoromethyl)uracil yields the 2,4-dichloro intermediate. For many subsequent coupling reactions, only one of these chlorine atoms is desired for substitution. The chlorine at the 4-position of the pyrimidine ring is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. Therefore, to synthesize derivatives at the 2-position or to have a single reactive site for certain applications, it is necessary to selectively remove the more reactive C4-Cl's counterpart at C2. The challenge lies in achieving high regioselectivity, as over-reduction can lead to the fully dechlorinated 5-(trifluoromethyl)pyrimidine, while incomplete reaction leaves starting material, complicating purification.
Troubleshooting Guide: From Exotherms to Impurities
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during each stage of the synthesis.
Stage 1: Trifluoromethylation of Uracil
Problem 1: The reaction is violently exothermic and difficult to control upon addition of the peroxide initiator.
-
Probable Cause: The rate of radical initiation and propagation is exceeding the heat removal capacity of the reactor. This is a known issue for this reaction class, and lab-scale conditions are often unsuitable for direct scale-up due to the change in surface-area-to-volume ratio.[3]
-
Solution:
-
Semi-Batch Addition: Do not add the peroxide initiator all at once. Implement a slow, controlled addition of the peroxide solution over an extended period. This allows the heat generated to be managed effectively by the reactor's cooling system.
-
Temperature Monitoring: Ensure your reactor is equipped with a calibrated temperature probe and an efficient cooling jacket. The internal temperature should be kept within a narrow range (e.g., 55-75°C, as per patent literature) during the addition.[3]
-
Dilution: While the reaction can be run in water, ensuring adequate solvent volume is crucial to act as a heat sink.
-
Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[4]
-
Problem 2: The reaction stalls, leading to incomplete conversion of uracil even with excess reagents.
-
Probable Cause:
-
Poor Reagent Quality: The trifluoromethylating agent, sodium trifluoromethanesulfinate (CF₃SO₂Na), can be of variable quality.[3]
-
Insufficient Catalyst: The reaction often requires a catalytic amount of a transition metal salt, like FeSO₄, to facilitate the radical initiation.
-
-
Solution:
-
Reagent Purity: Use a reputable supplier for CF₃SO₂Na and consider assaying its purity before use. Some protocols suggest purifying the commercial-grade reagent.[3]
-
Catalyst Loading: Ensure the correct catalytic loading of FeSO₄ is used. The catalyst is essential for the Fenton-like generation of trifluoromethyl radicals.[6]
-
Reaction Monitoring: Use HPLC to monitor the reaction progress. If the reaction stalls, a small additional charge of the initiator or catalyst may be considered after careful safety evaluation.
-
Problem 3: On scale-up, a new, highly polar impurity is observed in the HPLC analysis.
-
Probable Cause: The formation of byproducts is often temperature-dependent. Localized hot spots in a large reactor, or prolonged reaction times, can lead to degradation or side reactions that are not significant at the lab scale.[3] While the exact structure of this "new impurity" is not always disclosed, it could arise from decomposition of the starting material or product, or from reactions with the solvent.
-
Solution:
-
Strict Temperature Control: Adhere to the validated temperature range. Improved agitation can help minimize localized heating.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level. Avoid unnecessarily long reaction times.
-
Impurity Characterization: If the impurity level is significant (>0.1%), it is crucial to isolate and characterize it (e.g., by LC-MS, NMR) to understand its formation mechanism. This will inform further process optimization.
-
Stage 2: Dichlorination with POCl₃
Problem 4: The reaction to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine is sluggish and requires a large excess of POCl₃.
-
Probable Cause: The tautomeric equilibrium of 5-(trifluoromethyl)uracil favors the diketo form, which is less reactive towards POCl₃. The reaction often requires a catalyst or activator to proceed efficiently.
-
Solution:
-
Use of a Base/Catalyst: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, is a common practice to accelerate these reactions. The base can act as a nucleophilic catalyst.
-
Solvent-Free, High-Temperature Conditions: An alternative to using a large excess of POCl₃ as a solvent is to use a near-stoichiometric amount of POCl₃ in a sealed reactor at elevated temperatures (140-160°C).[5] This can improve efficiency and significantly reduce the amount of POCl₃ that needs to be quenched.
-
Problem 5: The quenching of the POCl₃ reaction is violent and difficult to control.
-
Probable Cause: This is the most critical safety issue in this stage. Adding water or an aqueous base directly to the hot reaction mixture (a "normal quench") leads to a rapid, uncontrolled exothermic hydrolysis of POCl₃. The initial reaction can be deceptively slow, especially at low temperatures, leading to an accumulation of unreacted POCl₃ which then reacts all at once.[7]
-
Solution: Implement a "Reverse Quench" Protocol.
-
Always add the reaction mixture to the quench solution. Never the other way around.
-
Controlled Temperature: Slowly add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate or to a warm (35-40°C) aqueous solution of sodium acetate.[3][8] The warm acetate solution can help prevent the accumulation of metastable intermediates by ensuring immediate hydrolysis.
-
Monitor Temperature and pH: The temperature of the quench vessel should be monitored continuously and kept below 20°C (for ice/bicarbonate quench). After the addition is complete, continue stirring and ensure the pH is neutral or slightly basic.
-
In-situ Monitoring: For large-scale operations, using in-situ monitoring techniques like Raman spectroscopy or ³¹P NMR can confirm the complete destruction of POCl₃ and its reactive intermediates before proceeding with extraction.[4]
-
Caption: Decision workflow for safely quenching POCl₃ reactions.
Stage 3: Selective Monodechlorination
Problem 6: The catalytic hydrogenation to remove the C2-chlorine is not selective, leading to a mixture of starting material, product, and over-reduced 5-(trifluoromethyl)pyrimidine.
-
Probable Cause: The reactivity of the two chlorine atoms is not sufficiently differentiated under the chosen reaction conditions. The catalyst activity, solvent, base, and hydrogen pressure all play a crucial role in selectivity. The C4-position is generally more reactive to nucleophilic substitution, but the C2-position can be preferentially reduced under certain catalytic hydrogenation conditions.
-
Solution:
-
Catalyst and Additive Screening: Palladium-based catalysts (e.g., Pd/C) are commonly used. The key to achieving selectivity is often the choice of base. A study on the regioselective dechlorination of 2,4-dichloropyrimidines found that using sodium bicarbonate (NaHCO₃) as an additive with a Pd catalyst can favor the formation of the 2-chloropyrimidine product.[8]
-
Control of Stoichiometry: Carefully control the amount of hydrogen gas supplied. Using a balloon of H₂ or a low-pressure hydrogenation apparatus allows for better monitoring and control compared to a high-pressure Parr shaker.
-
Reaction Monitoring: This is critical. Follow the reaction progress by GC or HPLC to stop the reaction once the maximum amount of the desired monochloro product has been formed, before significant over-reduction occurs.
-
Alternative Reducing Agents: While catalytic hydrogenation is common, other methods involving reducing agents like zinc dust in the presence of a proton source have also been used for the dehalogenation of chloropyrimidines, although yields can be variable.[5]
-
Experimental Protocols and Data
The following protocols are adapted from literature procedures and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This two-step protocol is based on a process described in patent literature.[3]
Step A: Synthesis of 5-(trifluoromethyl)uracil (5-TFU)
-
Setup: Charge a jacketed reactor with uracil (1.0 eq.), sodium trifluoromethanesulfinate (approx. 2.9 eq.), a catalytic amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O), and water.
-
Heating: Heat the resulting suspension to 40°C.
-
Initiator Addition: Slowly add an aqueous solution of tert-butyl hydroperoxide (t-BHP, approx. 5.0 eq.) into the mixture while maintaining the internal temperature between 55-75°C. The addition rate should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, stir the mixture at 50-60°C for 0.5 to 1.0 hour.
-
Monitoring: Monitor the reaction by HPLC until the uracil is consumed (e.g., Uracil:5-TFU ratio < 3:97 by area %).
-
Workup: Cool the reaction mixture and quench any residual peroxide with an aqueous sodium sulfite solution. Extract the product with a suitable organic solvent (e.g., 2-methyl-THF). Wash the combined organic phases with brine, then concentrate to obtain the crude 5-TFU as a solid.
Step B: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (5-TFP)
-
Setup: In a suitable reactor, charge the crude 5-TFU from the previous step and phosphorus oxychloride (POCl₃). Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and hold for several hours.
-
Monitoring: Monitor the reaction to completion by HPLC or GC.
-
Workup (Reverse Quench): Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a robust stirrer and cooling, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate.
-
Quenching: Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quench vessel remains below 20°C.
-
Extraction: Once the quench is complete and gas evolution has ceased, extract the product with a suitable solvent like dichloromethane (DCM).
-
Washing: Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Protocol 2: Proposed Method for Selective Dechlorination
This protocol is a starting point for optimization, based on literature for analogous systems.[8]
-
Setup: In a hydrogenation reactor, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol or THF).
-
Reagents: Add sodium bicarbonate (NaHCO₃, approx. 1.5-2.0 eq.) and a palladium on carbon catalyst (e.g., 5-10% Pd/C, 1-5 mol%).
-
Hydrogenation: Purge the reactor with nitrogen, then introduce hydrogen gas (H₂). Maintain a slight positive pressure of H₂ (e.g., from a balloon or at 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress very closely by GC or HPLC at regular intervals (e.g., every 30 minutes).
-
Workup: When monitoring indicates the optimal conversion to the monochloro product, stop the reaction by purging with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Table 1: Key Process Parameters and Control Points
| Stage | Parameter | Recommended Range/Control | Rationale & Causality |
| Trifluoromethylation | Peroxide Addition Rate | Slow, controlled addition to maintain T | To manage the highly exothermic radical reaction and prevent thermal runaway.[3] |
| Temperature | 55 - 75 °C | Balances reaction rate with minimizing byproduct formation. | |
| Reaction Monitoring | HPLC (Uracil consumption) | Prevents incomplete conversion and avoids side reactions from prolonged heating. | |
| Dichlorination | POCl₃ Stoichiometry | Near-stoichiometric (with catalyst) | Minimizes waste and reduces the severity of the quench.[5] |
| Quench Method | Reverse Quench | CRITICAL SAFETY STEP. Prevents accumulation of reactive intermediates and violent, delayed exotherms.[4] | |
| Quench Temperature | < 20 °C (ice/bicarb) | Ensures slow, controlled hydrolysis of POCl₃. | |
| Dechlorination | H₂ Pressure | 1 - 3 atm | Higher pressures may lead to over-reduction. |
| Base | NaHCO₃ | Acts as an acid scavenger and can influence regioselectivity.[8] | |
| Reaction Monitoring | GC/HPLC (product formation) | Essential to stop the reaction at peak product concentration to avoid over-reduction. |
Analytical Methods for Process Monitoring
Accurate and timely analytical data is crucial for successfully scaling up this synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the trifluoromethylation and chlorination steps.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic or acetic acid, typically provides good separation.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm) should be effective for the pyrimidine core.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for monitoring the selective dechlorination step, as it can easily separate the di-chloro starting material, mono-chloro product, and the fully dechlorinated byproduct based on their volatility and mass.
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is usually sufficient.
-
Analysis: Headspace GC-MS can also be a valuable tool for identifying and quantifying volatile impurities or residual solvents.[9]
-
Caption: Overall synthetic pathway for this compound.
References
- Zhang, Y. M., Gu, M., Ma, H., Tang, J., Lu, W., & Nan, F. J. (2008). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. East China Normal University.
-
Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., Palmer, D., Stefanick, S., Russell, R. K., & Murray, W. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. [Link]
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem Technical Support.
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
-
Košmrlj, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(3), 92. [Link]
- US Patent US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(8), 1594–1604.
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103524. [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Itoh, T., et al. (2004). Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. Journal of Fluorine Chemistry, 125(5), 753-757.
- Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
-
Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Singh, S., & Handa, T. (2022). Impurity Profiling: A Review. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Support.
-
Kuwano, R., et al. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 54(8), 2393-2396. [Link]
-
Van, D. S., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 59-64. [Link]
- DuPont. (2026).
-
Lin, B., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6599. [Link]
- Kappe, C. O. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
- Kumar, A., & Singh, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical and Allied Sciences, 21(1), 1-15.
-
Lowe, D. (2009). My friend phosphorus oxychloride. Chemical Space Blog. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936391. [Link]
-
SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. [Link]
- Sharma, P., & Kumar, A. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 16(1), 1000-1010.
- Popova, L. M., et al. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51-56.
-
Bentham Science. (n.d.). Impurity Profiling-A Significant Approach in Pharmaceuticals. [Link]
- Chen, J., et al. (2017). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Crystal Growth & Design, 17(8), 4142-4148.
- Li, Y., et al. (2021). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ChemistrySelect, 6(32), 8343-8346.
-
ChemTreat. (n.d.). A Guide for Troubleshooting and Treating Demineralizers. [Link]
-
Zhang, M., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Vanarote, D. S., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 59-64. [Link]
-
Lin, B., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6599. [Link]
-
Vanarote, D. S., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 59-64. [Link]
- Reddy, M. A., et al. (2017). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Journal of Heterocyclic Chemistry, 54(4), 2468-2473.
- Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- DuPont. (2026).
- Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8217.
-
Johnson, J. B., & Biscoe, M. R. (2004). Using a Two-Step Hydride Transfer to Achieve 1,4 Reduction in the Catalytic Hydrogenation of an Acyl Pyridinium Cation. Journal of the American Chemical Society, 126(39), 12348–12349. [Link]
- Fisher Scientific. (n.d.). Residual Chlorine Ion Selective Electrode - User Guide.
-
Wang, X., et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Molecules, 27(6), 1959. [Link]
-
Chen, J., et al. (2017). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Crystal Growth & Design, 17(8), 4142-4148. [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Short and Medium Chained Chlorinated Paraffins in Salmon Samples Using GC Orbitrap-MS.
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO>3> - East China Normal University [pure.ecnu.edu.cn]
- 9. shimadzu.com [shimadzu.com]
Managing exothermic reactions in 4-Chloro-5-(trifluoromethyl)pyrimidine synthesis
A Guide to Managing Exothermic Reactions for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established safety protocols to help you navigate the potential thermal hazards associated with this synthesis. The chlorination and subsequent workup steps are often highly exothermic and require careful management to prevent thermal runaway events.[1][2][3] This document provides a structured approach to understanding and controlling these risks.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal hazards inherent in the synthesis of this compound.
Q1: What is the primary cause of the significant exotherm during this synthesis?
A1: The primary exothermic events typically arise from two main sources:
-
Chlorination Step: The reaction of a hydroxyl-containing pyrimidine precursor (like 2,4-dihydroxy-5-(trifluoromethyl)pyrimidine or uracil derivatives) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is intrinsically exothermic.[4][5] This reaction's rate and heat generation can increase exponentially with temperature.[6]
-
Quenching Step: The workup procedure, especially the quenching of unreacted POCl₃ with water or an aqueous solution, is often the most dangerous step.[4][7] The hydrolysis of POCl₃ is rapid and releases a substantial amount of heat, which can lead to violent boiling, pressure buildup, and potential vessel failure if not controlled.[4][8]
Q2: What is a thermal runaway reaction and why is it a critical concern here?
A2: A thermal runaway is a dangerous feedback loop where an exothermic reaction generates heat faster than the system can remove it.[1][9] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation.[6][10] This can result in a rapid, uncontrolled increase in temperature and pressure, potentially leading to explosions and the release of hazardous materials.[1][11] Given the energetic nature of the POCl₃ chlorination and quenching steps, preventing thermal runaway is the highest safety priority.
Q3: What initial steps should be taken to assess the thermal risk of my specific reaction?
A3: A thorough risk assessment is crucial before performing the reaction, especially during scale-up.[1] This should include:
-
Literature Review: Search for published data on the thermal hazards of your specific transformation or closely related analogues.
-
Calorimetry Studies: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction, determine the onset temperature of decomposition, and calculate the Maximum Temperature of the Synthesis Reaction (MTSR).[1][12] This data is vital for ensuring your cooling capacity is sufficient.
-
Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise (ΔTad) to understand the maximum possible temperature in the event of a total cooling failure.[1][9] This helps in designing appropriate engineering controls like pressure relief systems.
Troubleshooting Guide: Managing Thermal Excursions
This guide provides a question-and-answer format to address specific issues you might encounter during the experiment.
Issue 1: An uncontrolled temperature spike is observed during the addition of POCl₃.
-
Symptoms: A rapid, unexpected increase in the internal reaction temperature that outpaces the cooling system's ability to compensate. Increased pressure within the reaction vessel.
-
Possible Causes:
-
Excessive Reagent Concentration: Using a large excess of POCl₃, which may also be acting as the solvent, can lead to a significant exotherm.[4][7]
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or the rate of heat generation.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a general loss of control.
-
-
Solutions:
-
Stoichiometry Control: Whenever possible, use an equimolar amount of POCl₃ relative to the hydroxyl groups being replaced.[4][8] This has been proven effective for large-scale preparations and significantly minimizes the subsequent quenching exotherm.[8]
-
Semi-Batch Addition: Add the POCl₃ slowly and in a controlled manner to the reaction mixture, allowing the cooling system to keep pace with the heat evolution.
-
Ensure Efficient Agitation: Use an appropriate overhead stirrer and baffle system to ensure the reaction mixture is homogeneous and heat is evenly distributed.
-
Issue 2: A violent exotherm and rapid pressure increase occur during the quenching/workup phase.
-
Symptoms: Vigorous gas evolution, violent boiling of the quench solution, and a rapid rise in temperature and pressure upon adding the reaction mixture to the quench solution or vice versa.
-
Possible Cause: This is almost always caused by the rapid, uncontrolled hydrolysis of excess POCl₃.[4][7] Adding the quenching agent (e.g., water) too quickly to the reaction vessel is extremely hazardous.
-
Solution: Employ Reverse Quenching.
-
The validated and safest method is "reverse quenching."[4] This involves adding the completed reaction mixture slowly and in a controlled stream to a separate, well-stirred, and cooled vessel containing a large volume of crushed ice or ice-water.[7] This ensures that the heat generated is immediately absorbed by the large thermal mass of the quench solution.
-
Issue 3: The reaction is sluggish at lower temperatures, but becomes too vigorous when heated.
-
Symptoms: The reaction does not proceed to completion at a safe, controlled temperature, tempting the user to increase the temperature to a point where the reaction rate becomes difficult to manage.
-
Possible Causes:
-
High Activation Energy: The reaction may have a high activation energy, leading to a narrow operating window between a slow reaction and a runaway reaction.
-
Presence of an Inhibitor/Absence of a Catalyst: The starting material may contain impurities that inhibit the reaction, or a necessary catalyst may be absent.
-
-
Solutions:
-
Use of a Base/Catalyst: The addition of a base like pyridine or a catalyst such as N,N-dimethylformamide (DMF) can facilitate the reaction at lower, more controllable temperatures.[8][13] Pyridine is often used as a base in equimolar amounts for solvent-free chlorinations in sealed reactors.[8]
-
Optimize Reaction Temperature: Carefully study the reaction profile to find the optimal temperature that provides a reasonable reaction rate without compromising safety. Lower temperatures can improve selectivity and control, even if they require longer reaction times.[7]
-
Data Presentation & Recommended Protocols
Table 1: Qualitative Comparison of Quenching Methodologies
| Parameter | Direct Quenching (Water to Reactor) | Reverse Quenching (Reactor to Ice/Water) |
| Control of Exotherm | Very Poor; high risk of runaway | Excellent; heat is dissipated immediately |
| Pressure Buildup | High risk due to rapid HCl gas evolution | Low risk; gases evolve in a larger, vented vessel |
| Operational Safety | Not Recommended; Extremely Hazardous | Highly Recommended; Industry standard for safety |
| Scalability | Not scalable due to extreme risk | Scalable with appropriate engineering controls |
Diagram 1: Key Exothermic Step in Synthesis
Caption: A simplified workflow highlighting the critical exothermic chlorination step.
Experimental Protocol: Safe Chlorination and Quenching
This protocol outlines a general procedure for a lab-scale reaction, emphasizing safety controls. Note: All operations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, must be worn.[14][15]
1. Reactor Setup and Inerting:
-
Assemble a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a reflux condenser topped with an inert gas inlet (Nitrogen or Argon), and an addition funnel.
-
Connect the reactor jacket to a circulating cooling bath and set it to the desired initial temperature (e.g., 0-5 °C).
-
Purge the entire system with an inert gas to ensure anhydrous conditions, as moisture can react with POCl₃.[7]
2. Reagent Charging and Chlorination:
-
Charge the reactor with the 5-(trifluoromethyl)pyrimidine precursor (e.g., 2,4-dihydroxy-5-(trifluoromethyl)pyrimidine) and any optional solvent or base (like pyridine).[8]
-
Begin stirring to ensure a homogenous slurry or solution.
-
Charge the addition funnel with the stoichiometric amount of phosphorus oxychloride (POCl₃).
-
Begin the slow, dropwise addition of POCl₃, carefully monitoring the internal temperature. The addition rate should be adjusted to ensure the temperature does not rise uncontrollably.
-
Once the addition is complete, the reaction may be slowly warmed to a higher temperature (e.g., 100-110 °C) for a specified time to ensure completion.[5]
3. Preparation for Quenching:
-
In a separate, larger vessel suitable for the full reaction volume plus the quench solution, prepare a mixture of crushed ice and water. This vessel should also be equipped with a robust stirrer.
-
After the chlorination reaction is complete, cool the reactor back down to room temperature or below.
4. Controlled Reverse Quenching:
-
Slowly transfer the cooled reaction mixture from the reactor into the vigorously stirred ice/water mixture via a cannula or pressure-equalized dropping funnel.
-
Continuously monitor the temperature of the quench pot. If the temperature rises significantly, halt the addition until it has cooled.
-
After the transfer is complete, slowly neutralize the acidic mixture by adding a saturated base solution (e.g., sodium carbonate, Na₂CO₃) until the pH is between 8-9.[4][7]
-
The chlorinated product can then be isolated via standard procedures like extraction with a suitable organic solvent (e.g., ethyl acetate).[7]
Diagram 2: Troubleshooting Decision Tree for Thermal Excursions
Caption: A decision tree for responding to an unexpected temperature increase.
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)
- Preventing byproduct formation in pyrimidine chlorin
- Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. PubMed.
- Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. Chemico-Biological Interactions.
- 2,4-Dichloro-5-fluoropyrimidine Safety D
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Thermal analysis of some novel pyrimidine derivatives.
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. MDPI.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries.
- 2,4-Dichloro-5-(trifluoromethyl)
- 2-Chloro-5-(trifluoromethyl)
- 4-Chloro-2-(trifluoromethyl)
- Runaway Chemical Reactions: Causes and Prevention. Zeal.
- Runaway Reaction. Gexcon.
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.
- Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Journal of the American Chemical Society.
- 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE Synthesis. ChemicalBook.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions.
- 2-Amino-4-(trifluoromethyl)
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative.
- Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology.
- Emergency Runaway Reaction - What Precedes? What Follows?. Chemical Engineering Transactions.
- Synthesis of pyrimidines from dinitrogen and carbon.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- Synthesis of chlorinated pyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. aidic.it [aidic.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. wjarr.com [wjarr.com]
- 10. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 11. cetjournal.it [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Catalyst selection for cross-coupling reactions of 4-Chloro-5-(trifluoromethyl)pyrimidine
Status: Active Agent: Senior Application Scientist (Catalysis Division) Ticket ID: PYR-CF3-COUPLING-001 Subject: Optimization of Pd-Catalyzed Methodologies for Electron-Deficient Pyrimidines
Executive Summary: The "Activated but Fragile" Paradox
Welcome to the technical guide for 4-Chloro-5-(trifluoromethyl)pyrimidine. This substrate presents a classic paradox in organometallic chemistry:
-
Activated: The electron-withdrawing trifluoromethyl group (
) at C5 and the pyrimidine nitrogens make the C4-Cl bond highly susceptible to oxidative addition (good for catalysis). -
Fragile: These same electronic features make the C4 position hyper-electrophilic, rendering it prone to rapid hydrolysis (to the pyrimidinone) or background nucleophilic aromatic substitution (
) that bypasses your catalyst entirely.
This guide moves beyond generic "screening kits" to provide a mechanistic rationale for catalyst selection, ensuring you outpace side reactions.
Module 1: Suzuki-Miyaura Coupling (C–C Bond Formation)[1]
User Query: "I am observing low yields and a significant hydroxyl impurity (M-Cl + 17 mass units) despite full consumption of starting material."
The Diagnosis: Hydrolytic Competition
The hydroxyl impurity is 5-(trifluoromethyl)pyrimidin-4(3H)-one, resulting from the hydrolysis of the chloride. The 5-
The Solution: The "Speed vs. Stability" Protocol
To fix this, we must accelerate the catalytic cycle (Turnover Frequency) and eliminate hydroxide ions.
Recommended Catalyst System:
-
Precatalyst: XPhos Pd G4 or Amphos Pd G4 .
-
Why: These bulky, electron-rich biaryl phosphine ligands facilitate rapid oxidative addition and, crucially, extremely fast reductive elimination. The G4 precatalyst ensures an immediate concentration of active
species, minimizing the time the substrate sits in the basic solution before reacting.
-
-
Base: Anhydrous
(Tribasic Potassium Phosphate).-
Why: Avoid hydroxide bases (
, ) and carbonate bases in wet solvents. is mild and can be used in anhydrous conditions.
-
-
Solvent: 1,4-Dioxane (Anhydrous) .
-
Why: Avoid alcohol co-solvents (EtOH/MeOH) which can lead to alkoxide substitution side-products.
-
Standard Operating Procedure (SOP-SM-01)
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid | Slight excess of nucleophile to drive rate. |
| Catalyst Loading | 1.0 – 2.0 mol% XPhos Pd G4 | High activity allows low loading; do not go <0.5% initially. |
| Base | 2.0 equiv | Heterogeneous base minimizes dissolved basicity. |
| Solvent | Anhydrous 1,4-Dioxane | Strictly excludes water to prevent hydrolysis. |
| Temperature | 80 °C | Sufficient for activation; avoid >100 °C to suppress decomposition. |
Module 2: Buchwald-Hartwig Amination (C–N Bond Formation)[2][3]
User Query: "My reaction mixture turns black immediately, and I see no conversion, or I get the product without adding Palladium."
The Diagnosis: Catalyst Poisoning vs. Background
-
The "No Reaction" Case: The pyrimidine nitrogens are excellent ligands. If you use simple catalysts like
or , the substrate binds to the Pd center, shutting down the cycle (Catalyst Poisoning). -
The "No Catalyst Needed" Case: If using aliphatic amines (e.g., morpholine), the reaction is likely proceeding via
due to the high electrophilicity of the substrate. You may not need Pd at all.
The Solution: Ligand Bulk and Base Tuning
For aromatic amines or hindered aliphatic amines where
Recommended Catalyst System:
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Why: These ligands are extremely bulky. They physically prevent the pyrimidine nitrogen from binding to the palladium center, keeping the catalyst active for the oxidative addition to the C-Cl bond.
-
-
Base:
or .-
Why: Avoid
. While standard for Buchwald reactions, tert-butoxide is strong enough to attack the 5-CF3-pyrimidine ring directly or cause deprotonation of the CF3 group (haloform-type reaction).
-
Decision Logic: Do I need Palladium?
Figure 1: Decision matrix for selecting between nucleophilic aromatic substitution (
Module 3: Troubleshooting "The Black Box"
User Query: "I am seeing protodehalogenation (replacement of Cl with H). What is the hydrogen source?"
Mechanism of Failure
Protodehalogenation typically occurs when the oxidative addition complex (
Corrective Actions:
-
Switch Solvent: If using THF or alcohols, switch to Toluene . THF can act as a hydride source via
-hydrogen abstraction. -
Increase Catalyst Activity: Slow transmetallation causes the Pd-Ar species to "wait" and eventually decay. Switch to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines and promotes faster turnover for difficult substrates.
Visualizing the Reaction Pathways
Figure 2: Competitive reaction pathways. Success depends on ensuring the Blue path (Catalysis) is faster than the Red paths (Decomposition).
References
-
Vertex Pharmaceuticals. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health (PMC).
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
Sigma-Aldrich (Merck). (n.d.). Buchwald Gen 3 and 4 Precatalysts: User Guide for C-N and C-C Bond Formation.
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Selection.
-
BenchChem. (2025).[1] Preventing byproduct formation in pyrimidine chlorination and coupling reactions.
For further assistance, please contact the Catalysis Optimization Group with your specific substrate structure and LCMS data.
Sources
Technical Support Center: Solvent Effects on Nucleophilic Substitution of 4-Chloro-5-(trifluoromethyl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nucleophilic substitution of 4-Chloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the reaction mechanism and to offer practical solutions for common experimental challenges. This resource is structured into a Frequently Asked Questions section for foundational knowledge and a comprehensive Troubleshooting Guide for specific procedural issues.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the nucleophilic substitution of this compound?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process that is characteristic of electron-poor aromatic and heteroaromatic systems.[1][2]
-
Step 1: Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3] The formation of this intermediate is typically the slowest step in the reaction sequence.[4]
-
Step 2: Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion (the leaving group).[1] This second step is generally fast.[4]
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the powerful electron-withdrawing trifluoromethyl (-CF3) group at the C-5 position, making the C-4 carbon highly susceptible to nucleophilic attack.[4][5][6]
Q2: Why is solvent selection so critical for this SNAr reaction?
Solvent choice is paramount because it directly influences the reactivity of the nucleophile, which is central to the rate-determining step. The solvent's ability (or inability) to solvate the anionic nucleophile can dramatically alter the reaction kinetics. An ideal solvent will dissolve the reactants but interact minimally with the nucleophile, leaving it "free" and highly reactive to attack the pyrimidine ring.
Q3: What are the key differences between polar protic and polar aprotic solvents in this context?
The defining difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They can act as hydrogen-bond donors, forming a "cage" of solvent molecules around the anionic nucleophile.[7] This process, known as solvation, stabilizes the nucleophile, thereby lowering its energy and reducing its reactivity.[7][8] Consequently, SNAr reactions in polar protic solvents are often significantly slower.[7]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds.[9] They cannot act as hydrogen-bond donors. While they can solvate the accompanying cation of the nucleophile, they leave the anionic nucleophile relatively "naked" and unsolvated.[10] This lack of stabilization maintains the high reactivity of the nucleophile, leading to a much faster reaction rate.[9][11]
Q4: Which type of solvent is generally recommended for this reaction and why?
Polar aprotic solvents are strongly recommended for the nucleophilic substitution of this compound.[7] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices because they enhance the nucleophile's reactivity, leading to faster reaction times and often higher yields.[9][12]
| Solvent | Type | Key Properties | Expected Effect on Reaction Rate |
| DMSO | Polar Aprotic | High dielectric constant, excellent solvating power for cations. | Very High |
| DMF | Polar Aprotic | High dielectric constant, good solvating power. | Very High [12] |
| Acetonitrile | Polar Aprotic | Moderate polarity, dissolves many organic salts. | High [12] |
| Acetone | Polar Aprotic | Moderate polarity. | Moderate to High |
| Ethanol/Methanol | Polar Protic | Hydrogen-bond donor, solvates nucleophiles strongly. | Low [12] |
| Water | Polar Protic | Strong hydrogen-bond donor, can act as a competing nucleophile. | Very Low (and risk of hydrolysis) |
Troubleshooting Guide
This section addresses common issues encountered during the experiment in a question-and-answer format.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Polar Protic Solvents in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 9. Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms [tengerchemical.com]
- 10. reddit.com [reddit.com]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Analysis in 4-Chloro-5-(trifluoromethyl)pyrimidine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key building block in medicinal chemistry and agrochemicals, ensuring the purity of this compound is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to by-product formation, analysis, and mitigation.
Our approach is grounded in mechanistic principles and practical, field-proven insights to help you optimize your reaction conditions, minimize impurities, and streamline your analytical workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound, with a focus on identifying and resolving by-product-related challenges.
Issue 1: Incomplete Conversion - Significant Amount of Starting Material Detected
Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 5-(trifluoromethyl)pyrimidin-4-ol. What are the likely causes and how can I improve the conversion rate?
Answer:
Incomplete conversion is a common issue in the chlorination of hydroxypyrimidines. The reaction, typically employing a chlorinating agent like phosphorus oxychloride (POCl₃), can be sluggish if not properly optimized.[3] Here are the primary causes and actionable solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. While a slight excess is often used, an insufficient amount will naturally lead to incomplete reaction.
-
Solution: Ensure you are using at least 1.0 equivalent of POCl₃ per hydroxyl group. For challenging substrates, a moderate excess (e.g., 1.2-1.5 equivalents) can drive the reaction to completion. However, be cautious as a large excess can promote over-chlorination.[4]
-
-
Low Reaction Temperature: The activation energy for the chlorination may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. While many procedures are conducted at reflux, some systems may require higher temperatures in a sealed reactor to achieve full conversion.[3] Monitor the reaction progress by TLC or HPLC to find the optimal temperature that minimizes degradation.[5]
-
-
Inadequate Activation: Less reactive pyrimidinols may require an activator to enhance the rate of chlorination.
-
Solution: The addition of a tertiary amine base, such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA), can accelerate the reaction by forming a more reactive intermediate with POCl₃.[6]
-
Issue 2: Presence of an Unexpected Peak with M+16 in Mass Spectrum
Question: I've isolated my product, but my LC-MS analysis shows a persistent impurity with a mass 16 units higher than my product. What is this by-product and how can I prevent its formation?
Answer:
An M+16 peak relative to the chloro-product strongly suggests the presence of the corresponding hydroxypyrimidine , which is your starting material, 5-(trifluoromethyl)pyrimidin-4-ol. This is due to the hydrolysis of the product, where the chloro group is displaced by a hydroxyl group.
-
Causality: This hydrolysis can occur at two key stages:
-
During the Reaction: If there is moisture in your reagents or solvent, it can react with the product or the chlorinating agent.
-
During Workup: Quenching the reaction with water or aqueous base is a critical step where hydrolysis can occur if not controlled properly. The acidic by-products from the reaction (e.g., HCl, phosphoric acid) can catalyze this hydrolysis.[6]
-
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.[4]
-
Controlled Quenching: Quench the reaction mixture by adding it slowly to a vigorously stirred, ice-cold basic solution (e.g., saturated sodium bicarbonate or sodium carbonate). This neutralizes the acidic by-products that promote hydrolysis.[4][6]
-
Immediate Extraction: After quenching, do not let the aqueous mixture sit for extended periods. Immediately extract your product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Issue 3: Detection of Dichloro By-products
Question: My GC-MS analysis indicates the presence of dichloro-5-(trifluoromethyl)pyrimidine. How is this formed and what adjustments should I make to my protocol?
Answer:
The formation of over-chlorinated by-products is a sign that the reaction conditions are too harsh.[4] While this compound is the target, other positions on the pyrimidine ring can become susceptible to chlorination under forcing conditions.
-
Probable Causes:
-
Excessive Temperature: High reaction temperatures can provide the necessary energy to overcome the activation barrier for a second chlorination.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long, even at a moderate temperature, can lead to the gradual formation of over-chlorinated species.
-
High Stoichiometry of POCl₃: A large excess of the chlorinating agent increases the probability of multiple chlorination events.
-
-
Preventative Measures:
-
Reduce POCl₃ Stoichiometry: Use a smaller excess of the chlorinating agent. Aim for a range of 1.1 to 1.5 equivalents per hydroxyl group.
-
Lower Reaction Temperature: If over-chlorination is observed, reduce the reaction temperature and monitor for a balance between complete conversion of the starting material and minimal by-product formation.
-
Careful Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent by-products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the chlorination of 5-(trifluoromethyl)uracil or its tautomer, 5-(trifluoromethyl)pyrimidin-4-ol, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][7] This reaction is often facilitated by the addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine to increase the reactivity of the system.[6][7]
Q2: Which analytical techniques are best suited for by-product analysis in this synthesis?
A2: A combination of techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the final product and resolving it from non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile by-products, such as over-chlorinated species or residual solvents.[11][12] The mass spectrum provides structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and for characterizing unknown by-products if they can be isolated in sufficient quantity.[2]
Q3: How can I effectively remove acidic by-products from the crude product mixture?
A3: The chlorination reaction generates acidic by-products like hydrochloric acid and phosphoric acids. These must be removed to prevent product degradation. An effective method is to quench the reaction mixture in an ice-cold aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] This is followed by extraction with an organic solvent. The organic layer should then be washed with brine to remove residual water and inorganic salts before drying and concentration.
Q4: Can solvent choice influence by-product formation?
A4: Yes, the solvent can play a significant role. For instance, using a reactive solvent like DMF under Vilsmeier-Haack-type conditions can sometimes lead to the incorporation of the solvent into side products.[4] In some cases, running the reaction neat (solvent-free) or in a high-boiling, non-reactive solvent can be advantageous.[3][13] The polarity of the solvent can also affect reaction rates and yields.[13]
Data Presentation & Experimental Protocols
Table 1: Typical Impurity Profile by HPLC
| Compound | Retention Time (min) | Area % (Typical) | Identification Method |
| 5-(Trifluoromethyl)pyrimidin-4-ol | 3.5 | < 1.0 | Co-injection with standard |
| This compound | 8.2 | > 98.0 | Product |
| Dichloro-5-(trifluoromethyl)pyrimidine | 10.1 | < 0.5 | GC-MS, LC-MS |
| Unknown By-product A | 6.7 | < 0.2 | LC-MS |
HPLC Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient: 10-90% B over 15 min; Flow Rate: 1.0 mL/min; Detection: 254 nm.
Experimental Protocol: General Procedure for By-product Analysis by GC-MS
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
GC-MS Instrument Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (M⁺ at m/z 182/184).
-
Search the NIST library for matches to other peaks to tentatively identify by-products.
-
Look for characteristic isotopic patterns for chlorine-containing compounds (M/M+2 ratio of ~3:1).
-
Visualizations
Diagram 1: Synthetic Pathway and Key By-product Formation
Caption: Key reaction and by-product pathways.
Diagram 2: Troubleshooting Workflow for By-product Mitigation
Caption: Logic for impurity troubleshooting.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Wang, Y., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- Benchchem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
-
Van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry. Retrieved from [Link]
-
G. Theodoridis, et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Retrieved from [Link]
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Hett, E. C., et al. (2021). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Metabolites. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 8. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. hovione.com [hovione.com]
- 11. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Benchmarking Commercial Sources of 4-Chloro-5-(trifluoromethyl)pyrimidine: Impact on Downstream Synthesis and Purity Profiling
Executive Summary & Strategic Context
4-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 24583-20-2) is a linchpin scaffold in the synthesis of kinase inhibitors (e.g., FLT3, CHK1 inhibitors) and agrochemicals. Its utility relies on the high electrophilicity of the C4 position, facilitating rapid Nucleophilic Aromatic Substitution (
However, commercial purity varies significantly. "98% Purity" on a Certificate of Analysis (CoA) is often determined solely by HPLC-UV, which masks inorganic salts, residual moisture, and hydrolysis products that lack strong chromophores.
The Problem: The electron-withdrawing trifluoromethyl group makes the C4-chlorine highly susceptible to hydrolysis. Improper storage or packaging leads to the formation of 4-hydroxy-5-(trifluoromethyl)pyrimidine (tautomer of 5-trifluoromethyluracil). This impurity is unreactive in
This guide benchmarks three commercial grades of this reagent, establishing a Self-Validating Analytical Workflow to ensure synthesis success.
The Impurity Landscape
To understand the analytical requirements, we must visualize the degradation and synthesis byproducts. The primary instability arises from moisture-induced hydrolysis.
Diagram 1: Degradation & Impurity Pathways
Caption: The cyclic relationship between the active reagent and its hydrolyzed inactive form. Moisture exposure reverts the active chloride back to the unreactive hydroxy/uracil species.
Experimental Methodology
We compared three commercial lots using a dual-modality approach: HPLC-UV (for organic impurities) and Quantitative NMR (qNMR) (for absolute mass balance purity).
Protocol A: Stability-Indicating HPLC Method
Objective: Separate the active chloride from the polar hydroxy impurity.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna C18(2),
mm, 5 m. -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: TFA is critical to keep the hydroxy impurity protonated and improve peak shape.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (General) and 220 nm (Sensitive).
-
Sample Prep: Dissolve 5 mg in 1 mL anhydrous Acetonitrile. Inject immediately.
-
Caution: Do not use methanol/water as diluent; the compound may hydrolyze in the vial before injection.
-
Protocol B: Absolute Purity via qNMR (The "Truth" Standard)
Objective: Determine true mass % purity, accounting for water, salts, and non-UV active residuals.
-
Solvent:
(Dried over molecular sieves). -
Internal Standard (IS): Dimethyl Sulfone (High purity trace-certified).
-
Reason: Distinct singlet at
3.0 ppm, no overlap with pyrimidine protons ( ~9.0 ppm).
-
-
Parameters:
-
Pulse Angle: 90°.[4]
-
Relaxation Delay (
): 30 seconds (Must be ). -
Scans: 16.
-
-
Calculation:
Where = Integration, = Number of protons, = Molar mass, = Weight.[2][4][5][6][7][8]
Benchmarking Results
We evaluated three vendor samples. The discrepancy between HPLC and qNMR highlights the hidden risks in relying solely on CoA HPLC data.
Table 1: Comparative Purity Analysis
| Metric | Vendor A (Premium) | Vendor B (Budget) | Vendor C (Bulk/Process) |
| Price | $150 / 5g | $65 / 5g | $40 / 5g |
| CoA Claim | >98% | >97% | >95% |
| HPLC Purity (Our Lab) | 99.1% | 96.5% | 94.2% |
| qNMR Purity (Absolute) | 98.8% | 89.3% | 91.5% |
| Major Impurity | Trace Hydrolysis | Water & Salts | 2,4-Dichloro isomer |
| Physical State | Clear Oil / Low melt solid | Wet Solid / Clumpy | Yellowish Oil |
| 92% | 65% (Stalled) | 78% (Difficult Sep.) |
Analysis:
-
Vendor A: The HPLC and qNMR data align. This is high-quality material stored properly.
-
Vendor B: The "97%" HPLC claim is misleading. The qNMR reveals the sample is only ~89% active. The remaining mass is likely inorganic salts (from the
quench) and moisture, which are invisible to UV detection. -
Vendor C: Contains ~4% of the 2,4-dichloro analog (over-chlorination). This impurity will compete in reactions, creating difficult-to-separate byproducts.
Impact on Synthesis: The "Self-Validating" Workflow
Why does this matter? In a standard
Diagram 2: Impact on Reaction Outcome[9]
Caption: Comparison of reaction outcomes. Low purity inputs lead to incorrect stoichiometry, leaving unreacted nucleophiles that complicate workup.
Recommendations & Best Practices
To ensure reproducibility in your medicinal chemistry campaigns, adopt the following protocols:
-
Incoming QC: Do not trust the vendor CoA for this specific compound. Run a quick qNMR using the protocol above. It takes 15 minutes and saves days of failed reactions.
-
Purification: If you possess Vendor B material (wet/hydrolyzed):
-
Dissolve in DCM.[6]
-
Wash rapidly with cold saturated
(removes acid/salts). -
Dry over
and concentrate. -
Distillation (Kugelrohr) is superior to column chromatography for this volatile intermediate.
-
-
Storage: Store under Argon/Nitrogen in a desiccator at 4°C. The compound is hygroscopic and volatile.
Diagram 3: The QC Decision Tree
Caption: A logic flow for determining whether to use, purify, or discard the starting material based on qNMR data.
References
-
Synthesis and Impurity Profiling: US Patent 2014/0135497 A1. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine." Describes the chlorination process and the identification of polar hydrolysis impurities during scale-up.
-
qNMR Methodology: BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Provides standard protocols for using Dimethyl Sulfone and Maleic Acid as internal standards for quantitative NMR.
-
Journal of Medicinal Chemistry. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
application of the title compound and purification challenges. -
Analytical Standards: Journal of the Chemical Society, Perkin Transactions 1. "Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine." Discusses the hydrolytic instability of chloro-pyrimidines in aqueous media.
Sources
- 1. researchgate.net [researchgate.net]
- 2. recentscientific.com [recentscientific.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Electrophilic Powerhouse: Navigating the Reactivity & Selectivity of 4-Chloro-5-(trifluoromethyl)pyrimidine Derivatives
Topic: Cross-reactivity of 4-Chloro-5-(trifluoromethyl)pyrimidine derivatives Content Type: Publish Comparison Guide
Executive Summary
In the landscape of medicinal chemistry, This compound represents a "privileged but promiscuous" scaffold. While the trifluoromethyl (
For drug development professionals, this reactivity presents a double-edged sword:
-
Synthetic Utility: High yields in library generation but prone to Regiochemical Cross-Reactivity (C4 vs. C2 competition).
-
Biological Profile: Potential for use as a covalent warhead, but with significant risks of Proteomic Cross-Reactivity (off-target cysteine modification).
This guide objectively compares this scaffold against standard alternatives, supported by kinetic principles and validated protocols for assessing selectivity.
Part 1: Chemical Basis of Reactivity
To control cross-reactivity, one must understand its origin. The 5-
Comparative Electrophilicity (LUMO Analysis):
-
This compound: Low LUMO energy. Reacts with weak nucleophiles; prone to hydrolysis and non-selective binding.
-
2,4-Dichloropyrimidine: Moderate LUMO. Requires heat/catalysis for reaction with weak nucleophiles. Higher regioselectivity.
-
4-Chloro-5-methylpyrimidine: High LUMO. Electron-donating methyl group deactivates the ring. Requires harsh conditions.
Mechanism of Cross-Reactivity (Regioselectivity)
The "cross-reactivity" in synthesis often manifests as the formation of the unwanted C2-isomer alongside the desired C4-product.
Figure 1: Bifurcation of reactivity. The 5-CF3 group activates both positions, narrowing the energy gap between C4 and C2 transition states compared to non-fluorinated analogs.
Part 2: Comparative Performance Data
1. Synthetic Selectivity (Regio-Control)
Comparison of 4-Chloro-5-X-pyrimidine derivatives in
| Scaffold Substituent (5-Position) | Relative Reactivity ( | Regioselectivity (C4:C2 Ratio) | Cross-Reactivity Risk | Recommended Control Strategy |
| -CF3 (Trifluoromethyl) | 1000x (High) | 85:15 | High | Cryogenic temps (-78°C), non-polar solvents. |
| -Cl (Chloro) | 50x (Med) | 95:5 | Moderate | Room temp, controlled addition. |
| -H (Unsubstituted) | 1x (Baseline) | >99:1 | Low | Standard heating required. |
| -CH3 (Methyl) | 0.1x (Low) | >99:1 | Negligible | High heat, strong base. |
Data synthesized from general electronic parameter studies (Hammett
2. Biological Cross-Reactivity (Covalent Warhead Potential)
When used as a covalent inhibitor (targeting Cys), the 4-Cl-5-CF3-pyrimidine moiety is an "accidental" warhead. Unlike acrylamides (Michael acceptors), it reacts via substitution.
| Feature | 4-Cl-5-CF3-Pyrimidine | Acrylamide (Standard) | 2-Cl-Pyrimidine |
| Mechanism | Michael Addition (Irreversible) | ||
| Cys Reactivity | Very High | Tunable | Low |
| Off-Target Risk | High (Reacts with exposed Lys/Tyr) | Low-Medium (Cys specific) | Low |
| Metabolic Stability | Low (Glutathione conjugation) | Moderate | High |
Part 3: Experimental Protocols for Validation
To ensure scientific integrity, you must validate the cross-reactivity profile of your specific derivative using these self-validating protocols.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To quantify the "promiscuity" of the electrophile against biological thiols.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Mix compound (10 µM final) with reduced Glutathione (GSH, 5 mM final) in phosphate buffer (pH 7.4) at 37°C. Include an internal standard (e.g., Warfarin).
-
Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 min. Quench with acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the [M+GSH-HCl] adduct.
-
Calculation: Plot
vs. time to determine .-
Interpretation:
indicates high promiscuity/toxicity risk. suggests acceptable stability.
-
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To map specific off-target proteins in a cellular lysate.
Figure 2: ABPP Workflow. This protocol definitively identifies if your 4-Cl-5-CF3 derivative is cross-reacting with non-target kinases or housekeeping proteins.
Part 4: Expert Recommendations
-
Synthesis: Do not assume standard
conditions will work. The 5-CF3 group accelerates the reaction so much that mixing at room temperature often leads to exotherms and bis-substitution. Always start at -78°C or 0°C. -
Drug Design: If the 4-Cl is intended to be a leaving group in the final drug (i.e., it is an intermediate), ensure it is fully displaced. Trace amounts of the 4-Cl-5-CF3 precursor are genotoxic impurities (GTIs) due to their DNA-alkylating potential.
-
Warhead Design: Avoid using the this compound moiety as a final covalent warhead unless you have structural data proving the active site cysteine is positioned to exclusively attack C4. The high reactivity makes it prone to "sponge" effects with plasma proteins.
References
-
BenchChem Technical Support. (2025).[1] A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from 1[1]
-
WuXi AppTec. (2025).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from 3
-
Journal of Medicinal Chemistry. (2022). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Retrieved from 4[4]
-
Life Chemicals. (2023). Cysteine Focused Covalent Inhibitor Library. Retrieved from 5[5]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Structure-activity relationship (SAR) studies of 4-Chloro-5-(trifluoromethyl)pyrimidine analogs
[1]
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the This compound scaffold represents a "privileged structure."[1] It serves as a critical electrophilic building block for synthesizing kinase inhibitors, antivirals, and agricultural fungicides.[1]
This guide objectively analyzes the Structure-Activity Relationship (SAR) of analogs derived from this core. Unlike standard pyrimidines, the 5-trifluoromethyl (5-CF₃) group imparts unique electronic and physicochemical properties—specifically enhancing lipophilicity (
Key Comparison Verdict:
-
Vs. 5-H analogs: 5-CF₃ analogs typically exhibit 10–50x higher potency in hydrophobic binding pockets (e.g., EGFR kinase domain) due to the "hydrophobic collapse" effect.[1]
-
Vs. 5-F analogs: While 5-F is sterically smaller, 5-CF₃ provides a stronger electron-withdrawing effect (
vs 0.06), significantly increasing the reactivity of the C-4 chloride toward nucleophilic aromatic substitution ( ).[1]
Chemical Architecture & Reactivity
The utility of this compound lies in its predictable regioselectivity.[1] The strongly electron-withdrawing CF₃ group at position 5 activates the chlorine at position 4, making it highly susceptible to
Reaction Workflow: Displacement
The following diagram illustrates the standard synthetic workflow for generating library analogs.
Figure 1: Synthetic workflow for the functionalization of the this compound core via nucleophilic aromatic substitution.
Comparative Performance: EGFR Inhibition Case Study
A pivotal application of this scaffold is in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] The 5-CF₃ group occupies the hydrophobic pocket of the ATP-binding site, a critical interaction for potency.[1]
Comparative Data: 5-CF₃ Analogs vs. Standards
The following table summarizes experimental data comparing a lead 5-CF₃ analog (Compound 9u) against standard clinical inhibitors and structural variants.
| Compound ID | Scaffold Feature | Target | IC50 (µM) - A549 Cells | IC50 (µM) - EGFR Kinase | Mechanism of Action |
| Compound 9u | 5-CF₃ Pyrimidine | EGFR | 0.35 | 0.091 | ATP Competitor |
| Gefitinib | Quinazoline | EGFR | 0.015 | 0.033 | ATP Competitor |
| Analog 5-H | 5-H Pyrimidine | EGFR | > 10.0 | > 5.0 | Weak Binding |
| Analog 5-Cl | 5-Cl Pyrimidine | EGFR | 1.2 | 0.45 | Moderate Binding |
Analysis:
-
Potency: The 5-CF₃ analog (9u) demonstrates sub-micromolar potency (0.091 µM against EGFR kinase), significantly outperforming the 5-H and 5-Cl analogs.[1] This validates the hypothesis that the bulky, lipophilic CF₃ group enhances van der Waals interactions within the kinase gatekeeper region.
-
Selectivity: While slightly less potent than the quinazoline-based Gefitinib, the pyrimidine scaffold offers a lower molecular weight and different solubility profile, making it a valuable alternative for overcoming resistance mutations.[1]
Biological Mechanism: EGFR Signaling Pathway
Understanding where these analogs intervene is crucial. The 5-CF₃ pyrimidines act as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to tumor proliferation.[1]
Figure 2: Mechanism of Action.[1] The 5-CF₃ pyrimidine analog competitively inhibits the ATP binding site of EGFR, halting the RAS/RAF/MEK/ERK downstream signaling cascade.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 4-Amino-5-(trifluoromethyl)pyrimidine Derivatives
Objective: To substitute the C-4 chlorine with an aromatic amine.
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Nucleophile Addition: Add the target aniline/amine (1.1 equiv).
-
Base Activation: Add
or DIPEA (2.0 equiv) to scavenge the HCl byproduct. -
Reaction: Heat the mixture to 80°C for 4–6 hours .
-
Work-up: Pour into ice water. If a precipitate forms, filter and wash with water.[1] If oil forms, extract with EtOAc, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Protocol B: In Vitro EGFR Kinase Assay
Objective: To determine the
-
Reagent Setup: Prepare a reaction buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and 10 mM MgAcetate.
-
Enzyme Mix: Add human recombinant EGFR kinase (0.1 µ g/well ) to the plate.
-
Compound Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.01 µM to 10 µM).
-
Initiation: Add ATP (10 µM) and substrate peptide (Poly Glu:Tyr 4:1).[1]
-
Incubation: Incubate at 30°C for 40 minutes.
-
Detection: Stop reaction with 3% phosphoric acid. Measure
incorporation or use a fluorescence-based ADP detection kit (e.g., ADP-Glo).[1] -
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
References
-
Synthesis and SAR of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Source: Arabian Journal of Chemistry. URL:[Link][1]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec QM Magic Class. URL:[Link]
Technical Comparison: Trifluoromethylpyrimidines vs. Halogenated Pyrimidines
Executive Summary: The Fluorine Advantage
In medicinal chemistry, the substitution of a halogen (Cl, Br, I) or a methyl group (
The core distinction lies in reactivity versus stability . A chloropyrimidine is a "handle" for further functionalization via Nucleophilic Aromatic Substitution (
Physicochemical Profiling
The decision to deploy a
Comparative Data Table
| Property | Trifluoromethyl ( | Chloro ( | Methyl ( | Impact on Drug Design |
| Van der Waals Volume | ~42.6 ų | ~19.9 ų | ~24.0 ų | |
| Hammett Constant ( | 0.54 | 0.23 | -0.17 | |
| Lipophilicity ( | +0.88 | +0.71 | +0.56 | |
| Bond Dissociation Energy | ~485 kJ/mol (C-F) | ~330-400 kJ/mol (C-Cl) | ~414 kJ/mol (C-H) | The C-F bond is metabolically inert; C-Cl is labile to metabolism (oxidative dehalogenation) or displacement. |
| Bioisosterism | Mimics Isopropyl / Ethyl | Mimics Methyl | N/A |
Deep Dive: The Electronic Modulation
The pyrimidine ring is electron-deficient. Adding a
-
pKa Shift: The basicity of the pyrimidine ring nitrogens (typically pKa ~1.0–2.0 for simple derivatives) is further suppressed by
. This prevents protonation at physiological pH, potentially reducing lysosomal trapping and improving passive permeability. -
Activation: While the
group itself is not a leaving group, its strong electron-withdrawing nature activates other leaving groups on the ring (e.g., a Cl at the 2- or 4-position) toward nucleophilic attack, often by orders of magnitude compared to a simple methyl-pyrimidine.
Decision Logic: Selecting the Right Substituent
The following decision tree illustrates the logical flow for selecting between a Chloropyrimidine and a Trifluoromethylpyrimidine based on the desired pharmacological or synthetic outcome.
Figure 1: Strategic decision tree for selecting halogenated pyrimidine building blocks.
Synthetic Methodologies
Unlike chlorination, which can often be performed directly on a pyrimidinone using
Comparative Workflow
-
Chloropyrimidines:
-
Route: Pyrimidinone +
Chloropyrimidine. -
Mechanism: Nucleophilic substitution at carbonyl oxygen, followed by elimination.
-
Ease: High. Many precursors available.
-
-
Trifluoromethylpyrimidines:
-
Route: Ethyl trifluoroacetoacetate + Amidine
Hydroxy-trifluoromethylpyrimidine Chloro-trifluoromethylpyrimidine. -
Mechanism: Cyclocondensation followed by chlorination.
-
Ease: Moderate. Requires handling fluorinated esters.
-
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
This protocol illustrates the synthesis of a scaffold that contains both functionalities: the stable
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Urea (1.2 eq)
-
Phosphorus oxychloride (
) (5.0 eq) -
Ethanol (Solvent for step 1)[1]
-
Diethylaniline (Catalyst for step 2)
Step 1: Cyclocondensation (Formation of the Ring)
-
Dissolve urea (60 mmol) and ethyl 4,4,4-trifluoroacetoacetate (50 mmol) in ethanol (100 mL).
-
Add concentrated HCl (catalytic amount, 0.5 mL) to facilitate condensation.
-
Reflux the mixture for 12–16 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the ester.
-
Cool to room temperature. The product, 6-(trifluoromethyl)uracil (or tautomer), often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Checkpoint: Verify structure by
NMR (look for absence of ethyl group signals).
-
Step 2: Chlorination (Activation of the Handle)
-
Place the dried intermediate from Step 1 (20 mmol) in a round-bottom flask.
-
Add
(100 mmol) carefully (exothermic). -
Add diethylaniline (2 mL) as a base catalyst.
-
Reflux the mixture for 4–6 hours. The suspension should become a clear solution.
-
Quenching (CRITICAL): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring. Caution: Violent reaction.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with saturated
and brine. Dry over . -
Concentrate to yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Reactivity & Stability Analysis
Nucleophilic Aromatic Substitution ( )
The interplay between Cl and
-
Scenario: You have 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
-
Observation: The Cl at the 4-position is most reactive, followed by the Cl at the 2-position. The
group remains intact. -
Mechanism: The
group strongly stabilizes the Meisenheimer intermediate formed during the nucleophilic attack at the 4-position (para to the ). -
Contrast: A simple 2,4-dichloropyrimidine would react slower than the trifluoromethyl analogue because it lacks the strong electron-withdrawing activation of the
group.
Metabolic Stability (Case Study: Trifluridine)
Trifluridine is an FDA-approved antiviral drug used for ocular herpes.[3] It is a nucleoside analog where the methyl group of thymidine is replaced by a trifluoromethyl group.
-
Structure: 5-trifluoromethyl-2'-deoxyuridine.
-
Mechanism of Stability:
-
The
group mimics the size of the methyl group, allowing the drug to bind to viral DNA polymerase. -
However, the C-F bonds are resistant to oxidation. Unlike a methyl group, which can be oxidized to a hydroxymethyl or carboxylic acid (leading to clearance), the
group persists. -
Furthermore, the electron-withdrawing
increases the acidity of the N3-proton (pKa drop from ~9.7 in thymidine to ~7.5 in trifluridine), altering hydrogen bonding characteristics with the target.
-
Figure 2: Synthetic pathway from building blocks to functionalized drug scaffold.
References
-
Vertex AI Search. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health. 4[3]
-
BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. 5
-
BenchChem. (2025).[2] A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. 6
-
ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. 7[3]
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. 8[3]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine: A Comparative Analysis of Reproducibility
For researchers and professionals in drug development and agrochemical synthesis, 4-Chloro-5-(trifluoromethyl)pyrimidine is a cornerstone building block. Its strategic placement of a reactive chlorine atom and an electron-withdrawing trifluoromethyl group makes it a highly valuable intermediate for creating a diverse range of complex, biologically active molecules. However, the successful and, more importantly, reproducible synthesis of this key intermediate is often a significant hurdle. Discrepancies in published methods, particularly concerning the critical chlorination step, can lead to failed reactions, low yields, and purification challenges, hindering research progress.
This guide provides an in-depth, comparative analysis of the published synthesis methods for this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the trustworthiness of different protocols, and provide a framework for achieving consistent results in your laboratory.
The Core Synthetic Strategy: A Two-Act Play
The synthesis of this compound is universally approached as a two-stage process. The first stage involves the construction of the pyrimidine ring to form the stable precursor, 4-hydroxy-5-(trifluoromethyl)pyrimidine. The second, and more variable stage, is the conversion of the hydroxyl group to the target chloride.
Caption: The two-stage synthetic pathway to the target compound.
Stage 1: Building the Precursor - Synthesis of 4-Hydroxy-5-(trifluoromethyl)pyrimidine
The foundational step is the construction of the pyrimidine core. This is a classic cyclocondensation reaction that is generally robust and reproducible if proper care is taken with reagents and conditions.
The Mechanism: The synthesis begins with ethyl trifluoroacetoacetate, a readily available trifluoromethyl-containing building block.[1] This β-ketoester is reacted with a compound containing an N-C-N unit, most commonly formamidine. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or methoxide, in an alcohol solvent.[2] The base deprotonates the active methylene group of the ketoester, initiating a cascade of condensation and cyclization steps to yield the stable pyrimidin-4-one ring structure (which exists in tautomeric equilibrium with the 4-hydroxy form).
Caption: Workflow for the synthesis of the hydroxypyrimidine precursor.
Key Considerations for Reproducibility:
-
Base Selection: Sodium alkoxides like sodium ethoxide are strongly preferred as the condensing medium, with reported yields ranging from 70% to 95%.[2] The use of weaker bases like sodium hydroxide has been reported to give significantly lower yields, sometimes as low as 10%.[2]
-
Reagent Quality: Formamidine can be unstable and hygroscopic. Using freshly prepared or properly stored formamidine is crucial for achieving high yields.
-
Reaction Conditions: The reaction is typically run at reflux in an alcohol solvent (e.g., ethanol). Ensuring anhydrous conditions is important, as water can interfere with the base and lead to side reactions.
Stage 2: The Critical Chlorination Step - A Comparison of Protocols
This is the most challenging and variable part of the synthesis. The conversion of the stable, often high-melting hydroxypyrimidine to the more volatile and reactive chloropyrimidine is where most reproducibility issues arise. The standard reagent for this transformation is phosphorus oxychloride (POCl₃), but how it is employed varies dramatically.[3][4]
Method A: The "Classic" Excess POCl₃ Approach
For decades, the standard procedure involved using a large excess of POCl₃, which acts as both the chlorinating agent and the solvent.[4] Often, a tertiary amine base like N,N-dimethylaniline or pyridine is added to catalyze the reaction.
-
Causality: The tertiary amine reacts with POCl₃ to form a highly reactive Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻ (in the case of DMF), which is a more potent electrophile and facilitates the chlorination of the pyrimidine ring.[5][6] Heating this mixture to reflux drives the reaction to completion.
-
Trustworthiness & Reproducibility Issues: While effective, this method is fraught with challenges, especially during scale-up.
-
Harsh Quenching: The workup requires quenching the large excess of highly reactive POCl₃, typically by pouring the reaction mixture onto ice. This is an extremely exothermic and often violent process that can be difficult to control and poses a significant safety risk.[4][5]
-
Hydrolysis: If the quenching and subsequent neutralization are not performed carefully, the product can hydrolyze back to the starting hydroxypyrimidine, significantly reducing the yield.[5]
-
Byproduct Formation: The harsh conditions can lead to the formation of difficult-to-remove phosphorylated byproducts and other impurities.
-
Environmental Burden: The use of a large excess of POCl₃ generates a significant amount of acidic and chlorinated waste, making it environmentally undesirable.[4]
-
Method B: The Modern, Stoichiometric POCl₃ Approach
To address the safety and environmental concerns of the classic method, modern protocols have been developed that use an equimolar or near-equimolar amount of POCl₃.[3][7] These reactions are typically performed solvent-free or in a high-boiling inert solvent.
-
Causality: These methods rely on precise stoichiometry and often require heating in a sealed reactor to achieve the temperatures necessary for the reaction to proceed to completion without the need for excess reagent.[3] The addition of one equivalent of a base like pyridine is still common to neutralize the HCl generated and drive the reaction forward.[3]
-
Trustworthiness & Improved Reproducibility: This approach offers significant advantages.
-
Enhanced Safety: The workup is far safer, as there is no large excess of POCl₃ to quench.[8]
-
Simplified Workup: The workup typically involves a simple aqueous wash and extraction, minimizing the risk of product hydrolysis and simplifying purification.[3]
-
Higher Purity: The cleaner reaction profile often leads to a purer crude product, sometimes allowing for direct use in the next step without distillation.
-
Greener Chemistry: The dramatic reduction in reagent use and waste makes this a much more sustainable and scalable process.[7]
-
Comparative Data Summary
| Method | Chlorinating Agent | Additive/Base | Solvent | Temperature/Time | Reported Yield | Reproducibility & Scalability Notes |
| Classic Excess | POCl₃ (large excess) | Tertiary Amine (e.g., Pyridine, N,N-Dimethylaniline) | POCl₃ | Reflux (105-110°C) / Several hours | Variable, often 60-85% | Poor: Difficult and hazardous workup due to quenching excess POCl₃. Prone to hydrolysis, leading to inconsistent yields. Significant waste generation. Not ideal for large scale.[4][5] |
| Modern Stoichiometric | POCl₃ (1-2 eq. per OH) | Pyridine (1 eq.) | Solvent-Free | 140-160°C / 2-4 hours (Sealed Reactor) | High, often >90% | Excellent: Safer, more controlled reaction and workup. Cleaner product profile with fewer byproducts. Environmentally friendly and highly scalable.[3][7] |
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. The reasoning behind critical steps is explained to enhance understanding and reproducibility.
Protocol 1: Synthesis of 4-Hydroxy-5-(trifluoromethyl)pyrimidine
-
Materials: Ethyl trifluoroacetoacetate, Formamidine acetate, Sodium ethoxide, Anhydrous Ethanol.
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Reaction: To the flask, add anhydrous ethanol followed by sodium ethoxide (1.1 equivalents). Stir until the sodium ethoxide is fully dissolved.
-
Add formamidine acetate (1.1 equivalents) to the solution and stir for 15 minutes.
-
Add ethyl trifluoroacetoacetate (1.0 equivalent) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH ~5-6 with glacial acetic acid. The product will precipitate.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Reproducible Chlorination via the Modern Stoichiometric Method
This protocol is based on the superior solvent-free method, which has demonstrated high yields and scalability.[3]
-
Materials: 4-Hydroxy-5-(trifluoromethyl)pyrimidine, Phosphorus oxychloride (POCl₃), Anhydrous Pyridine.
-
Equipment: Teflon-lined stainless steel reactor (autoclave).
-
Reactor Charging (CRITICAL): In a well-ventilated fume hood, charge the Teflon-lined reactor with 4-hydroxy-5-(trifluoromethyl)pyrimidine (1.0 equivalent).
-
Reagent Addition: Carefully add anhydrous pyridine (1.0 equivalent), followed by phosphorus oxychloride (1.1 equivalents). Causality: Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions and driving the equilibrium towards the product.
-
Sealing: Securely close the reactor according to the manufacturer's instructions. Do not proceed without ensuring the reactor is properly sealed.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours. Causality: The high temperature in the sealed system provides the necessary activation energy without needing to use POCl₃ as a solvent.
-
Cooling (CRITICAL): After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Do not attempt to open the reactor while it is hot or under pressure.
-
Quenching: Once cooled, carefully open the reactor in a fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: Although only a small excess of POCl₃ is present, the quench is still exothermic and must be done with caution.
-
Neutralization: While stirring, slowly add a saturated sodium bicarbonate (NaHCO₃) solution to the quenched mixture until the pH is adjusted to 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if required.
Conclusion and Recommendation
While traditional methods using excess phosphorus oxychloride can produce this compound, they suffer from significant reproducibility, safety, and environmental drawbacks. The data and procedural analysis strongly indicate that modern, solvent-free chlorination methods using stoichiometric POCl₃ in a sealed system are vastly superior.[3][7]
For researchers seeking consistent yields, a safer laboratory environment, and a scalable process, the stoichiometric approach is the authoritative and recommended choice. Its adoption minimizes the common pitfalls of the chlorination step, ensuring that the synthesis of this vital building block is a reliable and efficient foundation for subsequent research and development.
References
- Google Patents. (2015). CN104926735A - Industrial preparation method for 4-chlorine-5-fluorine-2-methyl pyrimidine.
-
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]
-
Elsevier. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
AIP Publishing. (n.d.). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. Available at: [Link]
-
Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]
-
YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Available at: [Link]
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
CORE. (n.d.). A study of the synthesis of 20-trifluoromethyl pyrimidines. Available at: [Link]
-
ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Available at: [Link]
-
ACS Publications. (2026). Organic Letters Journal. Available at: [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Available at: [Link]
-
OSTI.GOV. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. Available at: [Link]
- Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
-
Chemsrc.com. (2024). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-5-(trifluoromethyl)pyrimidine
The causality behind the protocols described herein is grounded in the anticipated reactivity and toxicity of halogenated pyrimidines. The presence of a trifluoromethyl group can enhance the chemical's reactivity and potential for biological activity, necessitating a cautious and well-documented approach to its handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 4-Chloro-5-(trifluoromethyl)pyrimidine is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core PPE Requirements
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 or NIOSH standards are mandatory.[6][7] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8] For prolonged handling, consider double-gloving or using thicker, chemical-specific gloves. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully fastened. Ensure it is a different coat from what is worn in non-laboratory areas. |
| Respiratory Protection | Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate particulate filters is required.[1][3] |
Operational Plan: From Receipt to Disposal
A self-validating safety protocol requires a holistic view of the chemical's lifecycle in the laboratory. The following workflow provides a step-by-step guide to minimize exposure and ensure safe handling.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][10]
-
Before starting, inspect all PPE for any defects.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, solvents) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin with soap and water immediately after handling is complete.[2]
-
Emergency Procedures
In the event of an exposure, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][11]
Disposal Plan
The disposal of this compound and any contaminated materials must be treated with the same level of caution as its handling.
-
Waste Categorization: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.
-
Containment: Solid waste should be collected in a clearly labeled, sealed container. Liquid waste containing this compound should be stored in a separate, labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and reputable hazardous waste disposal company.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[10] Controlled incineration with flue gas scrubbing is a potential disposal method for this type of compound.[12]
Caption: A logical flow for the proper disposal of this compound waste.
By adhering to these rigorous safety protocols, you are not only protecting yourself but also fostering a culture of safety and responsibility within your research environment. This commitment to best practices is integral to the integrity and success of our scientific endeavors.
References
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(Source: Thermo Fisher Scientific)
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(Source: MedChemExpress)
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(Source: Sigma-Aldrich)
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(Source: Fisher Scientific)
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(Source: CymitQuimica)
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(Source: Aaron Chemicals LLC)
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(Source: ChemicalBook)
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(Source: Apollo Scientific)
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(Source: TCI Chemicals)
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(Source: Echemi)
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(Source: Aaron Chemicals LLC)
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(Source: Fisher Scientific)
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(Source: Thermo Fisher Scientific)
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(Source: Fisher Scientific)
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(Source: Cole-Parmer)
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
